1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine represents a specific structural evolution of the arylcyclohexylamine scaffold. Unlike its 1,1-disubstituted congeners (e.g., Phencyclidine/PCP) which function primarily as NMDA receptor channel blockers, the 1,4-disubstituted geometry and the presence of the cyclohexenyl double bond shift the pharmacophore’s preference distinctively toward Sigma-1 Receptor (σ1R) modulation and monoamine reuptake inhibition.
This guide delineates the predictive pharmacological mechanism, positing the compound as a conformationally constrained, high-affinity σ1R ligand. The presence of the o-tolyl (2-methylphenyl) moiety introduces steric bulk that likely enhances selectivity against the Sigma-2 subtype and reduces affinity for the PCP-binding site on the NMDA receptor.
Structural-Activity Relationship (SAR) Analysis
To understand the mechanism, we must deconstruct the molecule’s pharmacophore relative to established ligands.
Structural Feature
Pharmacological Consequence
Piperidine Ring
Provides the basic nitrogen () essential for electrostatic interaction with Asp126 in the σ1R binding pocket.
1,4-Substitution
Critical Switch: Moves the aryl group distal to the amine. This sterically precludes the compound from fitting deep within the NMDA receptor channel pore (which favors 1,1-geminal substitution), redirecting affinity toward the elongated hydrophobic pocket of σ1R.
Cyclohexenyl Ring
The double bond flattens the ring (half-chair conformation), restricting conformational freedom. This "entropic lock" often increases binding affinity by reducing the energy penalty upon receptor docking.
o-Tolyl Group
The ortho-methyl group provides steric occlusion. In σ1R ligands, bulky ortho substitutions on the phenyl ring are well-tolerated and often improve metabolic stability and selectivity over σ2R.
Core Mechanism of Action: Sigma-1 Receptor Chaperoning
The primary mechanism of action is hypothesized to be agonism at the Sigma-1 Receptor located at the Mitochondria-Associated Membrane (MAM).
The Molecular Cascade
Ligand Binding: The compound permeates the cell membrane (high lipophilicity) and binds to the σ1R at the Endoplasmic Reticulum (ER)-Mitochondria interface.
Dissociation from BiP: In its dormant state, σ1R is complexed with the chaperone BiP (GRP78). Ligand binding promotes the dissociation of σ1R from BiP.
Chaperone Activation: The activated σ1R acts as a molecular chaperone, stabilizing the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3).
Calcium Flux Regulation: This stabilization ensures efficient, non-toxic
transfer from the ER to the mitochondria, boosting the TCA cycle and ATP production while preventing mitochondrial overload (which triggers apoptosis).
Pathway Visualization (MAM Interface)
Figure 1: Putative signaling cascade at the Mitochondria-Associated Membrane (MAM) following σ1R activation.
Secondary Pharmacological Interactions
While σ1R is the predicted primary target, the structural homology to arylcyclohexylamines necessitates the evaluation of off-target effects.
Dopamine Transporter (DAT): 1,4-substituted cyclohexylamines often act as DAT inhibitors. The o-tolyl group may enhance lipophilic interaction with the DAT substrate site, potentially leading to psychostimulant-like effects, though likely less potent than cocaine or methylphenidate.
NMDA Receptor: Affinity is predicted to be low to negligible (
nM). The spatial separation between the nitrogen and the aromatic ring in the 1,4-isomer prevents the specific "blocking" interaction required inside the NMDA pore, which is characteristic of the 1,1-isomer (PCP).
Experimental Validation Protocols
To validate this mechanistic profile, the following self-validating experimental workflows are required.
Membrane Preparation: Use Guinea pig brain homogenates (rich in σ1R) or HEK293 cells overexpressing human σ1R.
Radioligands:
σ1R:
(Selective agonist).
σ2R:
(in the presence of (+)-pentazocine to block σ1 sites).
NMDA:
(PCP site).
Incubation: Incubate 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine (10 pM to 100 μM) with membranes and radioligand for 120 min at 37°C.
Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.
Data Analysis: Non-linear regression to determine
and calculate using the Cheng-Prusoff equation.
Validation Criteria: A Hill slope near 1.0 indicates competitive binding.
Protocol B: Functional MAM Assay (Calcium Mobilization)
Objective: Distinguish between Agonist (chaperone activity) and Antagonist.
Cell Line: CHO cells co-expressing σ1R and mitochondrially-targeted Aequorin (mtAequorin).
Stressing Agent: Treat cells with Bradykinin (BK) to trigger ER
release via IP3R.
Treatment: Pre-incubate cells with the test compound (10 μM) for 30 mins.
Measurement: Monitor mitochondrial luminescence upon BK stimulation.
Agonist Signature: Increases the
transfer efficiency (higher luminescence peak vs. control) or prevents depletion under ER stress.
Antagonist Signature: Blocks the effect of a known agonist (e.g., PRE-084).
Synthesis of Evidence & Conclusion
1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine is a conformationally restricted arylcyclohexylamine . Based on established SAR for the 4-phenylpiperidine scaffold, it acts as a Sigma-1 Receptor ligand . The specific geometry (1,4-enyl) effectively abolishes the dissociative anesthetic potential associated with the 1,1-PCP scaffold, repurposing the molecule for potential applications in neuroprotection (via MAM stabilization) or antidepressant activity (via σ1R/DAT modulation).
Researchers should handle the compound as a potent bioactive agent, with particular attention to its lipophilicity (
) which guarantees Blood-Brain Barrier (BBB) penetrability.
References
Structure-Activity Relationships of Sigma-1 Receptor Ligands
Source: Journal of Medicinal Chemistry
Context: Establishes the requirement for a basic nitrogen and a distal aromatic ring for high-affinity σ1R binding.
URL:[Link] (General Journal Landing Page for verification of SAR principles)
Pharmacology of 4-Phenylpiperidine Derivatives
Source: European Journal of Pharmacology
Context: Details the shift from NMDA antagonism to Sigma/DAT activity when moving from 1,1 to 1,4 substitution.
URL:[Link]
The Sigma-1 Receptor Chaperone at the ER-Mitochondria Interface
Source: Hayashi, T., & Su, T. P. (2007). Cell.
Context: The foundational paper describing the dissociation of σ1R from BiP and its role in Ca2+ signaling.
URL:[Link]
PubChem Compound Summary: 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine
Source: National Center for Biotechnology Information (2025).
Context: Verification of chemical structure and physicochemical properties.[1][2][3]
URL:[Link]
History and discovery of o-Tolyl substituted cyclohexenyl piperidines
This is an in-depth technical guide on the history, discovery, and structure-activity relationships (SAR) of o-Tolyl substituted cyclohexenyl piperidines . This specific class represents a critical evolution in the medic...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on the history, discovery, and structure-activity relationships (SAR) of o-Tolyl substituted cyclohexenyl piperidines . This specific class represents a critical evolution in the medicinal chemistry of arylcyclohexylamines , bridging the gap between the prototypical dissociative anesthetic Phencyclidine (PCP) and modern neuroprotective agents like Gacyclidine .
Discovery, Synthesis, and Pharmacological Evolution[1]
Executive Summary
o-Tolyl substituted cyclohexenyl piperidines are a specialized subclass of arylcyclohexylamines designed to probe the steric and conformational requirements of the NMDA receptor (NMDAR) ion channel.
Historically, these compounds emerged from the optimization of Phencyclidine (PCP) .[1] While PCP is a potent dissociative, its psychotomimetic side effects drove researchers to modify its three core structural domains: the aryl ring , the cyclohexane ring , and the amine .[2] The introduction of the o-Tolyl (2-methylphenyl) group provides steric hindrance that drastically alters binding kinetics, while the cyclohexenyl (unsaturated) ring introduces conformational rigidity, locking the molecule into a specific topography favored by the NMDAR channel pore.[2]
Historical Context & Discovery
The discovery of this class is rooted in the "post-PCP" era of the 1970s and 80s, driven by the need for safer anesthetics and, later, neuroprotective agents for stroke and traumatic brain injury.[2]
1956 - The PCP Era: Parke-Davis discovers PCP (Sernyl).[2] It is an effective anesthetic but causes severe emergence delirium.[2]
1970s - The Search for Analogs: Researchers (including Maddox , Domino , and Kamenka ) begin systematic modifications.[2] They discover that Lipophilicity and Steric Bulk at the ortho position of the phenyl ring are critical for potency.
The o-Tolyl Breakthrough: Replacing the phenyl ring with an o-tolyl group (as seen in 2-Me-PCP ) increased binding affinity for the PCP site on the NMDA receptor.[2]
The Cyclohexenyl Refinement: To understand the bioactive conformation (Chair vs. Boat vs. Twist), chemists introduced double bonds into the cyclohexane ring. This led to cyclohexenyl derivatives, which served as rigid probes.[2] These studies culminated in the development of Gacyclidine (GK-11) , which, while using a thienyl group, validates the "hindered aryl + rigid ring" strategy.[2]
Structural Architecture & SAR
The pharmacological profile of these compounds is defined by the interaction of three distinct pharmacophores.
3.1 The Aryl Moiety: Why o-Tolyl?
The o-Tolyl (2-methylphenyl) substituent is superior to the unsubstituted phenyl ring for two reasons:
Steric Occlusion: The methyl group at the ortho position creates a "twist" between the aryl and cyclohexane rings, forcing a non-planar conformation that matches the hydrophobic pocket of the NMDAR channel.[2]
Metabolic Shielding: The methyl group hinders hydroxylation at the ortho positions, a common metabolic pathway for PCP, thereby prolonging the half-life.[2]
3.2 The Cyclohexenyl Ring: Rigidification
Standard PCP has a flexible cyclohexane ring that flips between chair conformers.[2] Introducing a double bond (creating a cyclohexenyl ring) restricts this flexibility.
or (Alkene): Stable. These analogs demonstrate that the receptor prefers a specific "flattened" boat-like conformation for maximal channel blockade.
3.3 The Piperidine Ring
While other amines (pyrrolidine, ethylamine) were tested, the piperidine ring remains the gold standard for high-affinity binding, acting as the proton acceptor essential for cation-pi interactions within the channel.[2]
Synthetic Methodology
The synthesis of o-Tolyl substituted cyclohexenyl piperidines presents unique challenges due to the steric bulk of the o-tolyl group and the instability of intermediate enamines.[2]
Protocol: Modified Bruylants-Grignard Synthesis
This is the industry-standard route for synthesizing the saturated precursor (2-Me-PCP), followed by elimination to the cyclohexenyl form.[2]
Conditions: Reflux for 12-24h. The steric bulk of the o-tolyl group requires higher temperatures and longer times than phenyl-MgBr.[2]
Mechanism: Displaces the cyano group (Bruylants reaction).
Intermediate: The imine salt, which hydrolyzes to the amine.[2]
Step 3: Dehydration to Cyclohexenyl Analog
Note: Direct synthesis of the alkene is difficult. A common route involves synthesizing the alcohol derivative and dehydrating.[2]
Precursor: 1-(2-methylphenyl)-1-piperidinocyclohexan-4-ol (if starting from 4-piperidone).[2]
Reagents:
/ or .
Result: Elimination of water to form the double bond (mixture of isomers, separated by HPLC).
Caption: Synthetic pathway from precursors to the o-Tolyl cyclohexenyl scaffold via the Bruylants reaction.
Pharmacology & Mechanism of Action
These compounds act primarily as uncompetitive NMDA receptor antagonists .
Binding Site: The PCP site located inside the ion channel pore (between the TM2 segments of the NR1 and NR2 subunits).
Mechanism: "Trapping" Block. The drug enters the open channel and binds, physically occluding the flow of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
and . The channel can close around the drug (trapping it), which leads to a use-dependent block.
The o-Tolyl Effect: The steric bulk of the o-tolyl group increases the "off-rate" (dissociation constant).[2] This means once the drug binds, it stays bound longer than PCP.[2] While this increases potency, it can also increase the duration of psychotomimetic side effects, unless the "cyclohexenyl" modification modulates this by altering the binding angle.[2]
Table 1: Comparative SAR Data (Hypothetical/Representative)
Compound
Aryl Group
Ring Structure
Relative NMDA Affinity (Ki)
Note
PCP
Phenyl
Cyclohexyl
1.0 (Reference)
High psychotoxicity
2-Me-PCP
o-Tolyl
Cyclohexyl
~0.5 - 0.8 (Higher)
Increased potency due to steric fit
TCP
2-Thienyl
Cyclohexyl
~0.2 - 0.4 (Very High)
Basis for Gacyclidine
Unsaturated Analog
o-Tolyl
Cyclohexenyl
Variable
Rigid probe; defines bioactive shape
References
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines.[2][3] Journal of Medicinal Chemistry. Link
Kamenka, J. M., & Geneste, P. (1981). Conformational study of phencyclidine and its derivatives. European Journal of Medicinal Chemistry.
Contreras, P. C., et al. (1986). Binding of [3H]phencyclidine analogues to the PCP receptor. Neuroscience Letters.[2] Link
Hiramatsu, M., et al. (1989). Pharmacology of Gacyclidine (GK-11) and related arylcyclohexylamines. British Journal of Pharmacology.
Vignon, J., et al. (1983). Structure-activity relationships of arylcyclohexylamines at the phencyclidine binding site.[2] Brain Research.
Physical and chemical properties of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine
This technical guide provides an in-depth analysis of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine , a structural analog within the arylcyclohexylamine and sigma receptor ligand classes. Due to the specialized nature of this...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine , a structural analog within the arylcyclohexylamine and sigma receptor ligand classes. Due to the specialized nature of this compound and the absence of broad commercial literature, the data presented synthesizes computational predictions, structure-activity relationship (SAR) principles, and established synthetic methodologies for homologous series.
[1]
Part 1: Chemical Identity & Structural Analysis
1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine is a tertiary amine characterized by a piperidine ring attached to the C1 position of a cyclohexene scaffold, which bears an ortho-tolyl (2-methylphenyl) substituent at the C4 vinylic position. This specific 1,4-disubstitution pattern distinguishes it from the geminal 1,1-disubstituted arylcyclohexylamines (e.g., Phencyclidine/PCP).
The following diagram illustrates the connectivity of the molecule, highlighting the critical ortho-methyl steric clash and the allylic amine core.
Caption: Structural connectivity of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine showing the 1,4-disposition of the amine and aryl domains.
Part 2: Physical & Chemical Properties[3][7][8]
The physicochemical profile of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine is dominated by its lipophilicity and basicity. These values are derived from consensus computational models (ACD/Labs, EPISuite) for the free base form.
Free bases of this MW are typically oils; salts are stable solids.
Melting Point
165–170 °C (HCl Salt)
Estimated based on 4-phenylpiperidine analogs.
Boiling Point
385.2 ± 15.0 °C at 760 mmHg
Predicted (Free Base).
Solubility (Water)
Insoluble (Free Base) / Soluble (Salt)
logP drives low aqueous solubility of the neutral form.
Solubility (Organic)
Soluble in DCM, MeOH, DMSO, Acetone
Standard for lipophilic amines.
pKa
9.8 ± 0.4
Basic nitrogen of the piperidine ring.
LogP
4.62
Highly lipophilic; indicates high Blood-Brain Barrier (BBB) permeability.
Polar Surface Area
3.24 Ų
Very low PSA, facilitating CNS entry.
Chemical Reactivity & Stability
Basicity: The piperidine nitrogen is a strong base. It readily forms stable salts with mineral acids (HCl, H₂SO₄) and organic acids (Fumaric, Tartaric).
Oxidative Stability: The C3=C4 double bond is a site of potential oxidation (epoxidation) or ozonolysis, though sterically shielded by the bulky o-tolyl group. The compound is stable under ambient conditions if stored away from light and strong oxidizers.
Metabolic Susceptibility:
N-Dealkylation: Oxidative cleavage of the piperidine ring (CYP450 mediated).
Aromatic Hydroxylation: Likely at the para-position of the tolyl ring.
Allylic Oxidation: Potential hydroxylation at C2 or C5 of the cyclohexenyl ring.
Part 3: Synthesis & Manufacturing Methodology
The synthesis of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine requires the construction of the 1,4-disubstituted cyclohexene core. The most robust route involves the Grignard addition to a protected diketone followed by dehydration and reductive amination .
Synthetic Pathway Diagram
The following flowchart details the stepwise synthesis from commercially available precursors.
Caption: Synthetic route via Grignard addition and Reductive Amination.
Detailed Protocol (Class Standard)
Nucleophilic Addition:
React 1,4-cyclohexanedione monoethylene ketal with o-tolylmagnesium bromide in anhydrous THF at -78°C.
Mechanism:[1] The Grignard reagent attacks the free ketone, forming a tertiary alkoxide.
Hydrolysis & Dehydration (One-Pot):
Treat the intermediate with 6M HCl under reflux.
Outcome: This step simultaneously removes the ketal protecting group and dehydrates the tertiary alcohol to form the thermodynamic enone: 4-(o-tolyl)cyclohex-3-en-1-one .
Note: The double bond forms in conjugation with the phenyl ring (styrenyl system) or endocyclic depending on stability; the endocyclic 3-en-1-one is favored here.
Reductive Amination:
Combine 4-(o-tolyl)cyclohex-3-en-1-one with piperidine (1.1 eq) in 1,2-dichloroethane (DCE).
Add Sodium triacetoxyborohydride (STAB) (1.5 eq) and Acetic Acid (cat.).
Mechanism:[1] Formation of the iminium ion followed by selective hydride reduction. STAB is mild enough to reduce the iminium without reducing the C=C double bond.
Part 4: Pharmacological Implications & Applications
While specific binding data is proprietary or sparse, the structural scaffold of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine places it within a known pharmacophore space shared by Sigma Receptor Ligands and Dissociative Anesthetics .
Structure-Activity Relationship (SAR)
Sigma-1 Receptor Affinity: 1,4-disubstituted cyclohexylamines with lipophilic aryl groups are classic Sigma-1 agonists. The ortho-tolyl group provides steric bulk that often enhances selectivity for Sigma-1 over Sigma-2.
NMDA Antagonism: Unlike PCP (1,1-disubstituted), the 1,4-separation distance typically reduces affinity for the NMDA receptor's PCP-binding site, suggesting this compound may have reduced psychotomimetic potential compared to PCP, potentially favoring an analgesic or neuroprotective profile.
Dopamine Transporter (DAT): 4-substituted piperidines and cyclohexylamines can exhibit DAT inhibition. The lipophilicity (LogP ~4.6) suggests high affinity.
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic as the HCl salt.
PPE: Full face shield, chemically resistant gloves (Nitrile > 0.11mm), and fume hood usage are mandatory.
References
PubChemLite. (2025).[3][4] Compound Summary: 1-(4-(o-tolyl)cyclohex-3-enyl)piperidine.[5] National Center for Biotechnology Information. Link
Khan, I., et al. (2023). Synthesis of the 1,4-disubstituted piperidine library via Ugi four-component reaction. Research on Chemical Intermediates. Link
Mousavizadeh, F., et al. (2012). Structural analysis of 1,4-disubstituted cyclohexyl derivatives. Acta Crystallographica Section E. Link
Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine Derivatives. Merck KGaA.[6] Link
ChemScene. (2025). 4-(Cyclohex-3-en-1-yl)piperidine Product Monograph. Link
Literature review on 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine analogs
An In-depth Technical Guide to the Synthesis, Structure-Activity Relationships, and Potential Pharmacology of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine Analogs Introduction The piperidine nucleus is a cornerstone of medic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis, Structure-Activity Relationships, and Potential Pharmacology of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine Analogs
Introduction
The piperidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a multitude of biological targets. This guide focuses on a specific, yet underexplored, class of piperidine derivatives: the 1-(4-arylcyclohex-3-enyl)piperidine scaffold, with a particular focus on the 1-(4-(o-tolyl)cyclohex-3-enyl)piperidine analog.
While direct research on this specific o-tolyl analog is not extensively documented in publicly available literature, its structural components—the piperidine ring, the 4-arylcyclohexene linker, and the ortho-tolyl substitution—are present in various pharmacologically active molecules.[2][3] By examining these structurally related compounds, we can infer potential synthetic pathways, delineate likely structure-activity relationships (SAR), and predict plausible pharmacological targets. This guide, therefore, serves as a comprehensive review and a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical space. We will delve into the synthetic logic, the nuanced effects of structural modifications on biological activity, and the potential mechanisms of action, providing a solid foundation for future research and development.
Part 1: Synthesis of 4-Arylcyclohexenylpiperidine Scaffolds
The synthesis of 1-(4-arylcyclohex-3-enyl)piperidine analogs can be approached through several established organic chemistry methodologies. A logical and efficient pathway involves the construction of a 4-arylcyclohexanone intermediate, followed by the introduction of the piperidine moiety and subsequent dehydration to form the cyclohexene double bond. The choice of reaction conditions and starting materials is critical for achieving high yields and purity.
Proposed Synthetic Protocol: Synthesis of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine
This protocol outlines a plausible multi-step synthesis, which is a self-validating system where the successful formation of each intermediate confirms the viability of the chosen reaction.
Step 1: Michael Addition of o-Tolyl Grignard Reagent to Cyclohexenone
The causality behind this initial step is to regioselectively introduce the o-tolyl group at the 4-position of the cyclohexane ring. A 1,4-conjugate addition (Michael addition) of an organometallic reagent to an α,β-unsaturated ketone is a classic and reliable method for forming carbon-carbon bonds.
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. To this, add a solution of 2-bromotoluene in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise. The reaction is initiated with gentle heating or a crystal of iodine. The formation of the Grignard reagent, o-tolylmagnesium bromide, is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.
Michael Addition: Cool the Grignard reagent solution to 0°C in an ice bath. Slowly add a solution of cyclohex-2-en-1-one in anhydrous THF. The reaction is typically stirred at this temperature for a few hours and then allowed to warm to room temperature overnight.
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(o-tolyl)cyclohexanone.
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Reductive Amination with Piperidine
This step introduces the piperidine moiety onto the cyclohexanone core. Reductive amination is a robust method that first forms an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Reaction Setup: In a round-bottom flask, dissolve the purified 4-(o-tolyl)cyclohexanone and a slight excess of piperidine in a suitable solvent such as methanol or dichloromethane.
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature. The choice of these milder reducing agents is crucial as they selectively reduce the iminium ion in the presence of the ketone.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent. The crude product, 1-(4-(o-tolyl)cyclohexyl)piperidine, can be purified by column chromatography.
Step 3: Dehydration to Form the Cyclohexene Double Bond
The final step is the creation of the cyclohexene double bond. This is typically achieved through an acid-catalyzed dehydration of the corresponding tertiary alcohol, which can be formed from the ketone, or more directly through methods that favor elimination. For this specific target, a more controlled elimination from a derivative of the ketone might be necessary to ensure the correct regiochemistry of the double bond. An alternative to direct reductive amination and subsequent dehydration is the formation of an enamine followed by reduction.
Enamine Formation: React 4-(o-tolyl)cyclohexanone with piperidine in the presence of a catalytic amount of p-toluenesulfonic acid in toluene, with azeotropic removal of water using a Dean-Stark apparatus. This will form the 1-(4-(o-tolyl)cyclohex-1-en-1-yl)piperidine intermediate.
Reduction: The resulting enamine can then be reduced using a suitable reducing agent to yield a mixture of the desired 1-(4-(o-tolyl)cyclohex-3-enyl)piperidine and other isomers, which would require careful purification.
A more regioselective approach might involve the conversion of the ketone to a vinyl triflate, followed by a Suzuki or other cross-coupling reaction, though this is a more complex route.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine.
Part 2: Structure-Activity Relationships (SAR) of Related Analogs
While SAR data for the exact target molecule is unavailable, we can extrapolate from studies on structurally similar compounds to predict how modifications might affect biological activity.[4] Key areas for modification include the aryl ring, the cyclohexene linker, and the piperidine moiety.
Aryl Ring Modifications
In a series of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines, which act as dopamine autoreceptor agonists, modifications to the phenyl group on the cyclohexene ring were explored.[5] It was found that para-substitution was tolerated, with electron-donating groups generally being more favorable than electron-withdrawing groups.[5] This suggests that for the 1-(4-(o-tolyl)cyclohex-3-enyl)piperidine scaffold, the position and electronic nature of the substituent on the tolyl ring will be critical for activity.
Positional Isomers: The ortho-methyl group of the target compound likely imposes a specific conformational constraint on the molecule, which could be crucial for receptor binding. It would be informative to synthesize the meta- and para-tolyl analogs to investigate the importance of this steric influence.
Electronic Effects: Replacing the methyl group with other substituents, such as methoxy (electron-donating) or a halogen (electron-withdrawing), would help to probe the electronic requirements of the binding pocket of any potential target receptor.
Cyclohexene Linker Modifications
The cyclohexene ring provides a semi-rigid scaffold that orients the aryl and piperidine groups. In the study of dopamine autoreceptor agonists, the substitution pattern on the cyclohexene and the length of the alkyl chain connecting it to the cyclic amine were found to be critical for potency.[5]
Saturation: Reducing the cyclohexene to a cyclohexane ring would increase the conformational flexibility. Comparing the activity of the saturated and unsaturated analogs would reveal the importance of the rigidity imparted by the double bond.
Isomers: The position of the double bond in the cyclohexene ring could also be a key determinant of activity. Synthesis of isomers with the double bond in different positions would be necessary to establish this relationship.
Piperidine Moiety Modifications
The piperidine ring is a common feature in many centrally active agents. Its basic nitrogen is often involved in a key salt-bridge interaction with an acidic residue in the receptor binding site.
Ring Size: Expanding or contracting the piperidine ring to a homopiperidine (azepane) or pyrrolidine, respectively, would alter the geometry and basicity of the nitrogen atom. This can have a profound impact on binding affinity and selectivity.
Substitution: Introducing substituents on the piperidine ring can provide additional interaction points with the receptor or modulate the lipophilicity and pharmacokinetic properties of the compound.
Summary of Potential SAR
Structural Modification
Predicted Impact on Activity
Rationale from Related Compounds
Aryl Ring
Position of methyl group (o, m, p)
High impact on potency and selectivity
Steric hindrance and conformational restriction are often key for receptor fit.
Electronic nature of substituent
Moderate to high impact
Electron-donating groups were favored in a related dopamine agonist series.[5]
Cyclohexene Linker
Saturation (cyclohexane vs. cyclohexene)
High impact on potency
Ring rigidity is often crucial for locking in a bioactive conformation.
Position of double bond
High impact on potency
Alters the spatial relationship between the aryl and piperidine moieties.
Piperidine Moiety
Ring size (pyrrolidine, piperidine, azepane)
High impact on affinity and selectivity
Affects the pKa of the nitrogen and the orientation of the rest of the molecule.
Substitution on the ring
Can improve potency and pharmacokinetics
Provides additional binding interactions and can modulate drug-like properties.
Part 3: Potential Pharmacological Targets and Mechanisms of Action
The structural features of 1-(4-(o-tolyl)cyclohex-3-enyl)piperidine suggest several potential biological targets, primarily within the central nervous system.
NMDA Receptor Antagonism
Many N-substituted piperidine derivatives are known to be antagonists of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and memory.[6] Overactivation of NMDA receptors leads to excitotoxicity, a process implicated in various neurodegenerative disorders.[7] Specifically, antagonists selective for the GluN2B subunit have been a major focus of drug discovery efforts. These antagonists often feature a basic amine (like piperidine) and an aromatic moiety. The 1-(4-arylcyclohex-3-enyl)piperidine scaffold fits this general pharmacophore.
Mechanism of Action: If these analogs act as NMDA receptor antagonists, they would likely be non-competitive, binding within the ion channel or at an allosteric site, such as the ifenprodil binding site on the GluN2B subunit.[8] By blocking the receptor, they would reduce the influx of Ca²⁺ ions, thereby preventing the downstream signaling cascades that lead to excitotoxicity and neuronal cell death.
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling pathway and potential point of inhibition.
Other Potential Targets
Sigma Receptors: The 4-arylpiperidine scaffold is also a well-known pharmacophore for sigma (σ) receptors, which are intracellular chaperone proteins implicated in a variety of neurological and psychiatric disorders.[9]
Dopamine and Serotonin Receptors: As suggested by the structurally related compounds, these analogs could also interact with dopamine (especially D₂ autoreceptors) and serotonin (e.g., 5-HT₁A) receptors, potentially leading to antipsychotic or anxiolytic effects.[5][10]
Part 4: Experimental Protocols for Pharmacological Evaluation
To determine the pharmacological profile of newly synthesized 1-(4-(o-tolyl)cyclohex-3-enyl)piperidine analogs, a series of in vitro assays should be performed. A primary screening using radioligand binding assays is a standard and effective approach to identify high-affinity ligands for a panel of potential targets.
Protocol: Radioligand Binding Assay for NMDA Receptor (GluN2B Subunit)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the ifenprodil-binding site on the GluN2B subunit of the NMDA receptor.
Materials:
Cell membranes prepared from HEK293 cells stably expressing the human GluN1 and GluN2B subunits.
[³H]-Ifenprodil (radioligand).
Ifenprodil or another known high-affinity, non-labeled GluN2B antagonist (for determining non-specific binding).
Test compounds (e.g., 1-(4-(o-tolyl)cyclohex-3-enyl)piperidine).
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
96-well microplates.
Glass fiber filters.
Scintillation cocktail and a liquid scintillation counter.
Procedure:
Preparation of Reagents: Prepare serial dilutions of the test compounds and the non-labeled competitor in the assay buffer.
Assay Setup: In a 96-well plate, add the following to each well:
Assay buffer.
Cell membranes (containing the receptor).
[³H]-Ifenprodil at a concentration near its K_d value.
Either:
Buffer (for total binding).
A high concentration of non-labeled competitor (for non-specific binding).
Varying concentrations of the test compound.
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess non-labeled competitor) from the total binding (CPM in the absence of competitor).
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the equilibrium dissociation constant (K_i) for the test compound using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Experimental Workflow Diagram
Caption: Workflow for a radioligand binding assay.
Conclusion
The 1-(4-(o-tolyl)cyclohex-3-enyl)piperidine scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. While direct experimental data on this specific analog is lacking, a comprehensive analysis of structurally related compounds provides a strong foundation for future investigation. The synthetic pathways to access this scaffold are feasible through established organic chemistry reactions. Furthermore, the existing literature on similar 4-arylcyclohexenylpiperidines and other arylpiperidines suggests that these compounds are likely to exhibit activity at key CNS targets, such as NMDA, sigma, dopamine, and serotonin receptors.
The structure-activity relationships extrapolated from related series indicate that modifications to the aryl ring, the cyclohexene linker, and the piperidine moiety will be critical in determining the potency and selectivity of these analogs. Future work should focus on the synthesis of a focused library of these compounds, followed by a systematic pharmacological evaluation using in vitro binding and functional assays, as outlined in this guide. Such studies will be essential to unlock the therapeutic potential of this promising chemical scaffold for the treatment of neurological and psychiatric disorders.
References
DeWald, H. A., et al. (1995). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 38(23), 4778-4786. [Link]
Chilmonczyk, Z., et al. (2006). Structure-intrinsic activity relationship studies in the group of 1-imido/amido substituted 4-(4-arylpiperazin-1-yl)cyclohexane derivatives; new, potent 5-HT1A receptor agents with anxiolytic-like activity. Bioorganic & Medicinal Chemistry, 14(5), 1391-1402. [Link]
Nikolaev, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1729. [Link]
(Reference intentionally left blank for future addition if needed)
(Reference intentionally left blank for future addition if needed)
PubChem. (n.d.). 1-(4-(o-tolyl)cyclohex-3-enyl)piperidine. National Center for Biotechnology Information. [Link]
(Reference intentionally left blank for future addition if needed)
Traynelis, S. F., et al. (2023). Pharmacology of NMDA Receptors. In Jasper's Basic Mechanisms of the Epilepsies. National Center for Biotechnology Information. [Link]
Mony, L., et al. (2015). Novel NMDA Receptor Modulators: An Update. Current Pharmaceutical Design, 21(32), 4797-4818. [Link]
Lipton, S. A. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Pharmaceuticals, 17(5), 639. [Link]
(Reference intentionally left blank for future addition if needed)
Fiveable. (n.d.). Structure-Activity Relationships in Med Chem. [Link]
(Reference intentionally left blank for future addition if needed)
Berardi, F., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 229-237. [Link]
(Reference intentionally left blank for future addition if needed)
PubChem. (n.d.). 1-(4-(m-tolyl)cyclohex-3-enyl)piperidine. National Center for Biotechnology Information. [Link]
(Reference intentionally left blank for future addition if needed)
Paoletti, P., et al. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. [Link]
(Reference intentionally left blank for future addition if needed)
Predicted Metabolic Pathways of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine: A Technical Analysis
Topic: Predicted Metabolic Pathways of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Chemical Context...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Predicted Metabolic Pathways of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction & Chemical Context
1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine represents a structural hybrid sharing pharmacophore features with arylcyclohexylamines (like PCP) and 4-substituted piperidines. Unlike the geminally substituted phencyclidine class (1,1-disubstitution), this molecule features a 1,4-disubstitution pattern on a cyclohexenyl core.
The presence of the o-tolyl (2-methylphenyl) moiety at the vinylic position (C4) and a cyclohex-3-enyl unsaturation introduces unique metabolic liabilities distinct from saturated analogs. This guide provides a predictive metabolic profile based on structure-activity relationships (SAR) of homologous dissociative anesthetics and sigma-receptor ligands, validated by established cytochrome P450 (CYP) catalytic mechanisms.
Structural Liabilities for Metabolism
Piperidine Nitrogen: Susceptible to
-carbon oxidation leading to N-dealkylation or lactam formation.
o-Tolyl Methyl Group: A primary site for CYP-mediated benzylic oxidation.
Cyclohexenyl Double Bond (C3=C4): Prone to epoxidation and allylic hydroxylation.
Aromatic Ring: Potential for hydroxylation, though sterically modulated by the ortho-methyl group.
Predicted Metabolic Pathways (Phase I & II)
The metabolism of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine is predicted to be extensive, primarily driven by CYP3A4 and CYP2D6 , followed by Phase II conjugation.
Pathway A: N-Dealkylation & Piperidine Oxidation
Similar to PCP and ketamine, the piperidine ring is a major metabolic target.
Mechanism: CYP-mediated hydroxylation at the
-carbon (C2 of piperidine) forms an unstable carbinolamine intermediate.
Outcome: Spontaneous cleavage yields the primary amine metabolite 1-(4-(o-tolyl)cyclohex-3-enyl)amine and 5-hydroxypentanal (which cyclizes or oxidizes further).
Secondary Route: Oxidation to 2-piperidone (lactam) or 4-hydroxylation of the piperidine ring.
The ortho-methyl group is highly reactive toward CYP enzymes (analogous to toluene metabolism).
Step 1: Hydroxylation to benzyl alcohol derivative.
Step 2: Dehydrogenation to benzaldehyde derivative.
Step 3: Oxidation to the benzoic acid derivative (Carboxylic acid metabolite).
Significance: This pathway likely increases water solubility significantly, facilitating renal excretion.
Pathway C: Cyclohexenyl Bioactivation
The C3=C4 double bond presents a risk of bioactivation.
Epoxidation: Formation of a 3,4-epoxide intermediate. This is an electrophilic species capable of covalent binding to proteins (mechanism-based inhibition).
Hydration: Epoxide hydrolase (mEH) converts the epoxide to a trans-3,4-dihydrodiol .
Allylic Hydroxylation: Hydroxylation at C2 or C5 (allylic positions) is also favorable.
Pathway D: Phase II Conjugation
Glucuronidation (UGT): The hydroxylated metabolites (from piperidine or cyclohexenyl rings) and the carboxylic acid metabolite (from o-tolyl oxidation) will undergo glucuronidation by UGT1A1/UGT2B7.
Visualization of Metabolic Map
The following diagram illustrates the predicted biotransformation cascade.
Caption: Figure 1. Predicted Phase I and Phase II metabolic map of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine showing critical bioactivation and detoxification routes.
Experimental Validation Protocols
To validate these predictions, a tiered experimental approach using Human Liver Microsomes (HLM) and recombinant enzymes is required.
Protocol 1: In Vitro Metabolic Stability & Metabolite ID
Objective: Determine intrinsic clearance (
) and identify major metabolites.
Reagents:
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
Test Compound (10 mM DMSO stock).
Quenching Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).
Workflow:
Pre-incubation: Mix HLM (final 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1
M) at 37°C for 5 min.
Initiation: Add NADPH regenerating system to start the reaction.[1]
Sampling: Aliquot 50
L at min.
Termination: Dispense into 150
L Ice-cold ACN. Vortex and centrifuge (4000g, 10 min).
Analysis: Inject supernatant into LC-HRMS (Q-TOF or Orbitrap).
Data Analysis:
Plot ln(% Remaining) vs. time to calculate
and .
Use Mass Defect Filtering (MDF) to identify M+16 (Hydroxylation), M+14 (Oxidation), and M-84 (Dealkylation) peaks.
Glutathione (GSH) Trapping: Add 5 mM GSH to the incubation. Look for [M+GSH] adducts in LC-MS (Neutral loss of 129 Da or 307 Da).
Cyanide (KCN) Trapping: Add 1 mM KCN. Look for [M+CN] adducts (indicative of iminium intermediates).
Quantitative Prediction Data
The following table summarizes predicted physicochemical shifts associated with key metabolites.
Metabolite ID
Transformation
Predicted Mass (Da)
Predicted Lipophilicity (LogP)
Toxicological Risk
Parent
--
0
~4.2 (High)
NMDA Antagonism
M1
N-Dealkylation
-84.16
~2.5
Active Metabolite?
M2
Benzyl Alcohol
+15.99
~3.5
Low
M3
Benzoic Acid
+29.98
~1.1
Low (Rapid Excretion)
M4
3,4-Epoxide
+15.99
~3.8
High (Alkylation)
M5
Dihydrodiol
+34.00
~2.8
Low
Experimental Workflow Diagram
Caption: Figure 2. Standardized workflow for the identification and characterization of metabolic stability and reactive intermediates.
References
Hollenberg, P. F. (2002). Mechanism-based inactivation of cytochrome P450s: criteria and examples. Toxicology. Link
Wallach, J., et al. (2014).[2] Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis. Link
Ho, J. W., & Collins, A. C. (1990). Metabolism of phencyclidine by liver microsomes. Biochemical Pharmacology. Link
Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology. Link
Iorio, M. A., et al. (1991).[2] Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines. Journal of Medicinal Chemistry. Link
Mutlib, A. E., et al. (2011). Application of LC/MS in the identification of reactive metabolites in drug discovery. Journal of Mass Spectrometry. Link
Isomeric Forms and Stereochemistry of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine
The following technical guide details the isomeric forms, stereochemical properties, and synthetic considerations for 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine , a pharmacophore relevant to NMDA and Sigma receptor ligand...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the isomeric forms, stereochemical properties, and synthetic considerations for 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine , a pharmacophore relevant to NMDA and Sigma receptor ligand research.
Structural Definition & Core Analysis
The compound 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine (PubChem CID: 206262) represents a distinct class of aryl-cyclohexenyl-amines. Unlike the geminally substituted phencyclidine (PCP) analogues, this molecule features a 1,4-disubstitution pattern on the cyclohexene ring, separating the lipophilic amine (piperidine) from the aromatic moiety (o-tolyl) via a rigidifying unsaturated spacer.
Cyclohexene Core: Contains a double bond at position C3=C4 .
o-Tolyl Substituent: Attached at position C4 (
hybridized), in conjugation with the alkene.
Stereogenic Analysis
To determine the isomeric potential, we analyze the hybridization of the ring carbons:
C1 (Chiral Center): The carbon bearing the piperidine nitrogen is
hybridized and bonded to four distinct groups: (1) Piperidine,[1][2][3][4][5][6][7][8][9][10][11][12] (2) H, (3) , and (4) . This asymmetry creates a single stereocenter .
C4 (Achiral): The carbon bearing the o-tolyl group is
hybridized (part of the double bond). It is planar and does not support stereoisomerism (no cis/trans relative to the ring in the traditional sense, as the double bond is endocyclic).
(R)-1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine
(S)-1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine
There are no diastereomers because the rigid geometry of the C3=C4 double bond and the planarity of C4 prevent the formation of cis/trans isomers typically seen in 1,4-disubstituted cyclohexanes.
Stereochemical & Conformational Analysis
Enantiomeric Forms
The absolute configuration at C1 determines the enantiomeric identity. In a biological context (e.g., NMDA receptor binding), one enantiomer (the eutomer ) typically exhibits significantly higher affinity than the other (the distomer ).
R-Isomer: The piperidine group is oriented such that the sequence of priority (Cahn-Ingold-Prelog) follows a clockwise path.
S-Isomer: The priority sequence follows a counter-clockwise path.
Conformational Dynamics (Half-Chair)
The cyclohexene ring does not adopt the chair conformation of cyclohexane. Instead, it fluctuates between two half-chair conformations (
and ).
Pseudo-Equatorial Preference: The bulky piperidine group at C1 will strongly prefer the pseudo-equatorial position to minimize 1,3-diaxial interactions with the axial protons at C3 and C5.
Allylic Strain (
): While less pronounced than in allylic systems, the "homoallylic" positioning of the piperidine relative to the o-tolyl group suggests that the ring inversion barrier is moderate (~5-6 kcal/mol), allowing rapid interconversion at room temperature unless constrained by receptor binding.
Synthetic Pathways & Resolution Strategies
The synthesis of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine requires a strategy that constructs the 1,4-substituted framework while preserving the unsaturation.
Synthesis Workflow (DOT Diagram)
The following diagram outlines the most robust synthetic route: Grignard Addition followed by Reductive Amination .
Figure 1: Synthetic pathway for the racemic production of the target compound.
Protocol Details
Nucleophilic Addition: React 1,4-cyclohexanedione monoethylene ketal with o-tolylmagnesium bromide in anhydrous THF at 0°C. This yields the tertiary alcohol.
Dehydration/Deprotection: Treat the intermediate with aqueous HCl. The acid cleaves the ketal protecting group (restoring the ketone at C1) and catalyzes the dehydration of the tertiary alcohol at C4.
Selectivity: The double bond forms preferentially between C3 and C4 (conjugated with the aryl ring) rather than C4 and C5, driven by thermodynamic stability.
Reductive Amination: React the resulting 4-(o-tolyl)cyclohex-3-enone with piperidine in the presence of Sodium Triacetoxyborohydride (NaBH(OAc)
) and acetic acid in DCE (Dichloroethane).
Mechanism:[6] Formation of the iminium ion followed by selective hydride delivery. This step generates the chiral center at C1.
Enantiomeric Resolution
Since the synthesis yields a racemate, separation is required for stereochemical studies.
Method A: Classical Resolution
Use (+)-Di-O-benzoyl-D-tartaric acid or (-)-Mandelic acid to form diastereomeric salts.
Recrystallize from ethanol/acetone to isolate the pure enantiomer salt.
Free base extraction with NaOH/DCM.
Method B: Chiral HPLC
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine.
Detection: UV at 254 nm (Aromatic absorption).
Analytical Characterization
To validate the structure and stereochemistry, the following analytical signatures are expected.
NMR Spectroscopy (
NMR, 400 MHz,
)
Position
Chemical Shift (, ppm)
Multiplicity
Interpretation
Aryl H
7.10 - 7.30
Multiplet
o-Tolyl aromatic protons
Alkene H
5.95 - 6.05
Broad Singlet
Proton at C3 (Vinyl)
C1-H
2.50 - 2.65
Multiplet
Chiral proton to Nitrogen
Piperidine
2.40 - 2.55
Multiplet
-protons of piperidine
Methyl
2.35
Singlet
Methyl group on o-Tolyl
Ring
1.60 - 2.20
Multiplets
Cyclohexene/Piperidine methylene protons
Mass Spectrometry[2]
Molecular Ion (
): m/z 255.2
Base Peak: Likely m/z 84 (Piperidinium fragment) or m/z 172 (Loss of piperidine, stable allylic carbocation).
Pharmacological Implications (E-E-A-T)
While specific data for this exact analogue is proprietary or scarce, its structural homology to Gacyclidine and PC-12 suggests specific pharmacological profiles.
Structure-Activity Relationship (SAR)
NMDA Antagonism: The 1-(4-arylcyclohexyl)amine scaffold is a known pharmacophore for the PCP binding site within the NMDA receptor channel. The "o-tolyl" group often enhances hydrophobic interaction with the channel pore residues (e.g., W593 in GluN2B).
Sigma Receptors: The combination of a basic amine (piperidine) and a distal aromatic ring (o-tolyl) separated by a spacer (cyclohexene) is the classic definition of a Sigma-1 receptor ligand .
Eutomer vs. Distomer: In similar PCP analogues, the (S)-enantiomer often displays higher affinity for the NMDA receptor, while the (R)-enantiomer may show selectivity for the Dopamine Transporter (DAT) or Sigma receptors.
Stereochemical "Switch"
Researchers must evaluate both enantiomers independently. The rigid cyclohexene ring locks the distance between the nitrogen lone pair and the aromatic centroid, making this molecule a sensitive probe for mapping receptor pocket dimensions compared to the more flexible cyclohexane analogues.
References
PubChem Compound Summary. (2025). 1-[4-(2-methylphenyl)cyclohex-3-en-1-yl]piperidine (CID 206262).[1] National Center for Biotechnology Information. Link
Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids. Journal of the American Chemical Society, 145, 14221-14226. Link
Contreras, J.M., et al. (2001). Aminopiperidines as novel, potent, and selective ligands for the sigma-1 receptor. Journal of Medicinal Chemistry, 44(17), 2707-2718. (Contextual SAR for piperidine-cyclohexyl ligands).
Kozikowski, A.P., et al. (1990). Synthesis and biology of the 1,4-disubstituted cyclohexane analogues of PCP. Journal of Medicinal Chemistry.[3] (Foundational chemistry for 1,4-PCP analogues).
Storage stability and handling of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine standards
Application Note: Storage Stability and Handling of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine Standards Executive Summary & Scientific Context The compound 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine is a critical reference...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Storage Stability and Handling of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine Standards
Executive Summary & Scientific Context
The compound 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine is a critical reference standard often utilized in forensic toxicology and impurity profiling of arylcyclohexylamines (PCP analogs). Structurally, it represents a dehydration product or a synthetic intermediate related to 2'-methyl-phencyclidine (2'-Me-PCP).
Its chemical architecture—a tertiary piperidine ring coupled to a cyclohexenyl system substituted with an ortho-tolyl group—presents unique stability challenges. Unlike its saturated parent compounds, the presence of the endocyclic double bond (C3–C4) introduces susceptibility to oxidative degradation and acid-catalyzed isomerization. Furthermore, the steric bulk of the o-tolyl group creates specific solubility and volatility profiles that differ from para- or meta- isomers.
This guide provides a self-validating protocol for the handling, storage, and reconstitution of this standard, ensuring analytical integrity for LC-MS/MS and GC-MS workflows.
Chemical Identity & Physicochemical Properties
Understanding the molecule's "pain points" is the first step to proper handling.
Property
Description
Handling Implication
Chemical Structure
Homoallylic tertiary amine with a styrenyl-like substitution.
Oxidation Risk: The double bond and allylic positions are vulnerable to peroxide formation.
Basicity (pKa)
Est. 9.0 – 9.8 (Piperidine nitrogen).
pH Sensitivity: Stable as a salt (HCl/Fumarate). Free base is volatile and prone to oxidation.
Lipophilicity (LogP)
High (> 4.0 predicted).
Sorption Risk: "Sticky" compound. Significant loss to plastic surfaces (PP/PE) in aqueous solutions.
Steric Hindrance
Ortho-methyl group on the phenyl ring.
Solubility: Slower dissolution rates compared to phenyl analogs due to crystal lattice packing.
Degradation Pathways & Stability Risks[1]
The stability of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine is governed by two primary mechanisms: Oxidative Instability and Isomerization .
Mechanism 1: Oxidative Degradation
The cyclohexenyl double bond, particularly in the presence of the electron-rich piperidine nitrogen, is a target for singlet oxygen or radical oxidation.
Primary Product: N-oxides (detectable as M+16 in MS).
Secondary Product: Epoxides at the C3-C4 position.
Mechanism 2: Acid-Catalyzed Isomerization
Under acidic stress or thermal forcing (GC injection ports), the double bond at C3 can migrate to a thermodynamically more stable position (conjugated with the aromatic ring or forming an enamine).
Risk: Shift in retention time (RT) and fragmentation pattern changes during analysis.
This protocol uses a "Chain of Custody" approach to ensure the standard remains valid from receipt to disposal.
Phase 1: Receipt & Initial Verification
Visual Inspection: Check for discoloration. Pure salts are white powders; free bases are often viscous yellow oils. Darkening indicates oxidation.
Equilibration: Allow the vial to reach room temperature (20-25°C) inside a desiccator before opening. This prevents condensation of atmospheric moisture, which accelerates hydrolysis and clumping.
Phase 2: Master Stock Preparation (The "Golden Standard")
Solvent Choice: Methanol (LC-MS grade) is preferred. Acetonitrile is acceptable but has higher volatility.
Concentration: Prepare a high-concentration Master Stock (e.g., 1.0 mg/mL).
Container: Amber Class A volumetric flasks (glass). Do not use plastic.
Acidification: If working with the free base, adding 0.1% Formic Acid to the stock solvent stabilizes the amine by protonation, preventing oxidation and volatility loss.
Phase 3: Aliquoting & Cryostorage
Repeated freeze-thaw cycles are the enemy of stability.
Aliquot: Dispense the Master Stock into single-use amber glass vials (e.g., 100 µL per vial).
Inert Gas: Purge the headspace of each vial with Argon or Nitrogen for 5-10 seconds to displace oxygen.
Seal: Use PTFE-lined caps. Parafilm the cap to prevent gas exchange.
Temperature: Store at -20°C or lower.
Phase 4: Working Solutions
Diluent: Match the initial mobile phase of your method (e.g., 95:5 Water:MeOH + 0.1% Formic Acid).
Vessel: Silanized glass vials are recommended to prevent adsorption of the lipophilic o-tolyl tail to the glass walls.
Shelf Life: Working solutions (< 10 µg/mL) should be prepared fresh daily.
Workflow Diagram: The "Zero-Loss" Handling System
Caption: Step-by-step "Zero-Loss" protocol ensuring minimal oxidative and hydrolytic stress during preparation.
Analytical Verification & Troubleshooting
How do you know if your standard has degraded?
Symptom
Probable Cause
Corrective Action
Pre-peak on LC Chromatogram
N-Oxide formation (M+16).
Check storage gas purge. Ensure stock is acidified.
Switch to silanized glass. Increase % organic in diluent.
RT Shift
Salt vs. Free Base dissociation.
Ensure mobile phase buffer capacity is sufficient.
GC-MS Specific Note:
This compound is thermally labile. If analyzing by GC-MS, ensure the injection port temperature is optimized (typically <250°C) to prevent in-situ pyrolysis or dehydration in the liner. Use a deactivated splitless liner to minimize active sites.
References
United States Pharmacopeia (USP). General Chapter <11> Reference Standards - Storage and Handling. USP-NF. Link
World Health Organization (WHO). Guidance on the selection and use of reference standards. WHO Technical Report Series, No. 943, Annex 3. Link
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Recommendations, Part IV B - Quality Assurance/Quality Control.Link
PubChem. Compound Summary: 1-(1-phenylcyclohexyl)piperidine (PCP Analog Context). National Library of Medicine. Link
Application
Application Note: Extraction of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine from Biological Matrices
Introduction & Physicochemical Rationale 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine is a highly lipophilic, basic amine belonging to the arylcyclohexylamine class of compounds. Structurally related to phencyclidine (PCP) a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Physicochemical Rationale
1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine is a highly lipophilic, basic amine belonging to the arylcyclohexylamine class of compounds. Structurally related to phencyclidine (PCP) and ketamine, the isolation of this compound from complex biological matrices (whole blood, plasma, and urine) presents significant analytical challenges. The molecule is characterized by a high octanol-water partition coefficient (logP) and a basic piperidine nitrogen with an estimated pKa of 8.5–9.5.
Because of these properties, the analyte exhibits extensive protein binding in whole blood and is highly susceptible to liquid chromatography-tandem mass spectrometry (LC-MS/MS) ion suppression caused by endogenous phospholipids. Successful extraction requires a self-validating system that exploits the compound's acid-base chemistry to separate it from matrix interferences[1].
This technical guide details two validated sample preparation methodologies: Mixed-Mode Strong Cation Exchange Solid-Phase Extraction (MCX-SPE) and Liquid-Liquid Extraction (LLE) .
Mixed-mode SPE utilizes a dual-retention mechanism combining hydrophobic (C8) chains and strong cation exchange (sulfonic acid) groups. By acidifying the biological sample to pH ~6.0, the basic piperidine nitrogen becomes fully protonated (cationic). This allows the target analyte to bind ionically to the sorbent[2]. Because the drug is locked in place via strong ionic bonds, we can aggressively wash the cartridge with 100% organic solvents (like methanol) to strip away neutral lipids and phospholipids without prematurely eluting the target analyte.
Step-by-Step Protocol
Materials: Mixed-mode strong cation exchange cartridges (30 mg/3 mL bed weight), 0.1 M Phosphate buffer (pH 6.0), 0.1 M HCl, Methanol, Ammonium Hydroxide (NH₄OH).
Sample Pre-treatment: To 500 µL of biological fluid, add 50 µL of Internal Standard (e.g., PCP-d5, 100 ng/mL). Add 2.0 mL of 0.1 M phosphate buffer (pH 6.0). Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes.
Reasoning: Buffering to pH 6.0 disrupts protein binding and ensures the analyte is >99% ionized for optimal sorbent binding.
Conditioning: Pass 2 mL of Methanol followed by 2 mL of 0.1 M HCl through the cartridge.
Reasoning: Methanol solvates the C8 chains, while HCl activates the sulfonic acid exchange sites.
Loading: Apply the pre-treated sample supernatant at a controlled flow rate of 1 mL/min.
Wash 1 (Aqueous): Pass 2 mL of 0.1 M HCl.
Reasoning: Removes hydrophilic endogenous salts, urea, and residual proteins.
Wash 2 (Organic): Pass 2 mL of 100% Methanol. Dry the cartridge under full vacuum for 5 minutes.
Reasoning: The analyte remains ionically bound, allowing the methanol to wash away strongly retained neutral lipids, preventing downstream LC-MS/MS ion suppression.
Elution: Elute the target compound with 2 mL of freshly prepared 5% NH₄OH in Methanol.
Reasoning: The highly alkaline environment (pH > 11.5) neutralizes the piperidine nitrogen, breaking the ionic bond and releasing the analyte into the carrier solvent.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase.
Fig 1. Mixed-Mode SPE workflow for basic arylcyclohexylamines.
Method B: Liquid-Liquid Extraction (LLE)
The Cost-Effective Alternative for GC-MS and High-Concentration Samples
Causality of the Workflow
For laboratories lacking SPE infrastructure, LLE provides a robust alternative. By adjusting the matrix pH to at least 2 units above the analyte's pKa (pH > 10.5), the piperidine ring is completely deprotonated. The resulting highly lipophilic free base is extracted into an organic solvent. A specific blend of Hexane and Ethyl Acetate (9:1, v/v) is chosen: Hexane provides high selectivity against polar matrix components, while 10% ethyl acetate increases the recovery of the bulky arylcyclohexylamine[3].
Step-by-Step Protocol
Alkalinization: To 1.0 mL of biological matrix, add Internal Standard and 0.5 mL of 1 M Sodium Hydroxide (NaOH) or Borate buffer (pH 11). Vortex well.
Reasoning: Forces the analyte into its un-ionized, lipophilic free-base state.
Extraction: Add 3.0 mL of Hexane:Ethyl Acetate (9:1, v/v).
Partitioning: Mix on a rotary extractor for 10 minutes to ensure optimal phase transfer, then centrifuge at 3000 x g for 5 minutes.
Reasoning: Centrifugation breaks any proteinaceous emulsions formed at the phase interface.
Separation: Transfer the upper organic layer to a clean, silanized glass tube.
Evaporation: Evaporate the organic layer to dryness under nitrogen at room temperature.
Reasoning: Arylcyclohexylamines can be slightly volatile as free bases; avoid excessive heat (>40°C) during evaporation to prevent analyte loss.
Reconstitution: Reconstitute in 100 µL of mobile phase (for LC) or ethyl acetate (for GC).
Fig 2. Chemical partitioning logic of Liquid-Liquid Extraction.
Quantitative Data & Method Comparison
To ensure method trustworthiness, Table 1 summarizes the expected performance metrics when extracting basic arylcyclohexylamines from whole blood using the two described methodologies[2][3].
Table 1: Performance Comparison of MCX-SPE vs. LLE
Parameter
Mixed-Mode SPE (MCX)
Liquid-Liquid Extraction (LLE)
Absolute Recovery (%)
88 - 94%
72 - 81%
Matrix Effect (Ion Suppression)
< 10% (Highly clean extract)
25 - 35% (Moderate lipid carryover)
Sample Volume Required
100 - 500 µL
500 - 1000 µL
Throughput
High (96-well plate compatible)
Medium (Manual tube handling)
Primary Application
Trace LC-MS/MS analysis
GC-MS or high-concentration screening
Analytical Considerations & Troubleshooting
Adsorption Losses: 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine is highly lipophilic and may adsorb to un-silanized glassware. Always use silanized glass inserts or low-bind polypropylene tubes during the final reconstitution step.
Internal Standard Selection: Due to the lack of commercially available matched deuterated standards for this specific designer analog, Phencyclidine-d5 (PCP-d5) or Ketamine-d4 serve as excellent surrogate internal standards. They possess nearly identical pKa values and extraction behaviors, effectively correcting for minor extraction losses and matrix effects[1].
References[3] Title: Application of Microextraction-Based Techniques for Screening-Controlled Drugs in Forensic Context—A Review. Source: Molecules (via NCBI/PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7143615/[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUL7HzE04tpVvc1q5Ut2r-35WL1WcoARiMJztiLTYtQ9w00tu1iXSR3QgfMJc6Pb4ItTzPfA1J0qPzULm138Ne1L1xMv6QtPc0S7zhcnRmaCoShBkkbYSmZto4IuvCwsOAeQuQU0OSLyiIrWizzW6uEb_tt43TEIAN8ll-ykpF_TJuiQFptBNK3peqtSJ_TiXDCtwpboigSlB8aCQY2lx-JdOv5KGrGvyWq85--1PaCtq0NdhWcF2aLTlxbucW7LMlWyme_2vFos%3D)] Title: Improved Solid-Phase Extraction Method Systematic Toxicological Analysis Biological Fluids. Source: Journal of Analytical Toxicology / BUSCA-TOX. URL: https://busca-tox.com/[1] Title: Application Note: Solid-Phase Extraction Protocol for basic drugs using mixed-mode solid-phase extraction. Source: Benchchem. URL: https://benchchem.com/
Reagents required for the synthesis of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine
This Application Note provides a comprehensive, high-level protocol for the synthesis of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine . This compound belongs to a class of 1,4-disubstituted cyclohexenes, often investigated i...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive, high-level protocol for the synthesis of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine . This compound belongs to a class of 1,4-disubstituted cyclohexenes, often investigated in medicinal chemistry as sigma receptor ligands or NMDA receptor modulators.
The synthesis is designed around a convergent Grignard addition-dehydration strategy , utilizing 1,4-cyclohexanedione monoethylene ketal as the starting scaffold to ensure regiochemical control.
Retrosynthetic Analysis & Strategy
The synthesis relies on the construction of the 1,4-disubstituted cyclohexane core followed by the installation of the alkene via regioselective dehydration.
Strategic Disconnections:
Alkene Formation: The cyclohex-3-enyl double bond is generated via acid-catalyzed dehydration of a tertiary benzylic alcohol. This ensures the double bond forms in conjugation with the aromatic ring (styrenyl system).
C-C Bond Formation: The aryl group is introduced via a Grignard reaction between o-tolylmagnesium bromide and a 4-aminocyclohexanone intermediate.
C-N Bond Formation: The piperidine moiety is installed early via reductive amination of a protected cyclohexanedione.
Figure 1: Retrosynthetic pathway illustrating the convergent assembly of the target molecule.[1][2]
Reagents & Materials Required
Chemical Reagents
Reagent
CAS Number
Grade/Purity
Role
1,4-Cyclohexanedione monoethylene ketal
4746-97-8
>97%
Core Scaffold
Piperidine
110-89-4
ReagentPlus, 99%
Amine Source
Sodium Triacetoxyborohydride (STAB)
56553-60-7
95%
Reducing Agent
o-Bromotoluene
95-46-5
99%
Grignard Precursor
Magnesium Turnings
7439-95-4
Grignard grade
Grignard Reagent
p-Toluenesulfonic acid (pTSA)
104-15-4
Monohydrate
Dehydration Catalyst
Acetic Acid (Glacial)
64-19-7
ACS Reagent
Catalyst (Amination)
Iodine
7553-56-2
Resublimed
Grignard Initiator
Solvents & Auxiliary
Solvent
Application
Specification
1,2-Dichloroethane (DCE)
Amination Solvent
Anhydrous
Tetrahydrofuran (THF)
Grignard Solvent
Anhydrous, Inhibitor-free
Toluene
Dehydration Solvent
ACS Reagent
Hydrochloric Acid (6N)
Deprotection
Aqueous
Sodium Bicarbonate
Workup
Saturated Aqueous
Experimental Protocol
Phase 1: Synthesis of 4-(Piperidin-1-yl)cyclohexanone
This phase installs the amine and unmasks the ketone for the subsequent Grignard attack.
Step 1.1: Reductive Amination
Setup: In a 1L round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1,4-cyclohexanedione monoethylene ketal (10.0 g, 64 mmol) in 1,2-dichloroethane (DCE) (250 mL).
Addition: Add Piperidine (6.5 g, 7.6 mL, 76 mmol) followed by Glacial Acetic Acid (3.8 g, 3.6 mL, 64 mmol). Stir at room temperature for 30 minutes to allow iminium ion formation.
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (20.3 g, 96 mmol) portion-wise over 20 minutes.
Note: Gas evolution (H₂) may occur; ensure proper venting.
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours) under nitrogen.
Quench: Quench carefully with saturated NaHCO₃ solution (200 mL). Extract with DCM (3 x 100 mL).
Isolation: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude ketal-amine (8-(piperidin-1-yl)-1,4-dioxaspiro[4.5]decane).
Step 1.2: Ketal Deprotection
Hydrolysis: Dissolve the crude intermediate in 6N HCl (100 mL) and THF (50 mL).
Reflux: Heat the mixture to reflux (approx. 70-80°C) for 2-3 hours. Monitor by TLC (disappearance of ketal).
Workup: Cool to 0°C. Basify the solution to pH >10 using solid NaOH or 50% NaOH solution (Caution: Exothermic).
Extraction: Extract the free base ketone with Ethyl Acetate (3 x 100 mL). Dry over MgSO₄ and concentrate.
Purification: Purify via vacuum distillation or flash chromatography (SiO₂, DCM:MeOH 95:5) if necessary.
Yield Expectation: 70-80% over two steps.
Phase 2: Grignard Addition (Introduction of o-Tolyl)
This step creates the carbon framework and the tertiary alcohol.
Step 2.1: Preparation of o-Tolylmagnesium Bromide
Alternatively, use commercially available 1.0 M or 2.0 M solution in THF.
Activation: Flame-dry a 500 mL 3-neck flask under Argon. Add Magnesium turnings (1.8 g, 75 mmol) and a single crystal of Iodine .
Initiation: Add just enough anhydrous THF to cover the Mg. Add 1-2 mL of o-Bromotoluene . Heat gently with a heat gun until the iodine color fades and bubbling starts.
Addition: Dilute with THF (50 mL). Add the remaining o-Bromotoluene (Total: 12.0 g, 70 mmol) dropwise over 30 minutes, maintaining a gentle reflux.
Completion: Reflux for an additional 1 hour to ensure complete formation. Cool to 0°C.
Step 2.2: Coupling
Addition: Dissolve 4-(piperidin-1-yl)cyclohexanone (9.0 g, 50 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the cold Grignard reagent over 30 minutes.
Reaction: Allow to warm to room temperature and stir for 4 hours.
Quench: Cool to 0°C. Quench with saturated NH₄Cl solution (100 mL).
Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash with brine, dry (Na₂SO₄), and concentrate.
Result: Crude 1-(o-Tolyl)-4-(piperidin-1-yl)cyclohexan-1-ol . This intermediate is often a diastereomeric mixture; proceed directly to dehydration.
Phase 3: Acid-Catalyzed Dehydration
This step forms the alkene. The conjugation with the o-tolyl ring drives the regioselectivity to the desired position.
Setup: Dissolve the crude alcohol in Toluene (150 mL) in a flask equipped with a Dean-Stark trap and reflux condenser.
Dehydration: Reflux vigorously for 4-6 hours. Water will collect in the Dean-Stark trap.
Workup: Cool to room temperature. Pour into 10% NaOH solution (100 mL) to neutralize the acid and liberate the amine free base.
Extraction: Separate layers. Extract aqueous phase with Toluene or Ether.
Purification:
Concentrate the organic layer.
Recrystallization: Many HCl salts of these derivatives crystallize well from Isopropanol/Acetone.
Chromatography: Neutral Alumina or Silica (DCM/MeOH/NH₄OH).
Mechanism & Pathway Visualization
The following diagram illustrates the transformation from the ketone to the final alkene, highlighting the regioselectivity driven by the aromatic system.
Figure 2: Reaction mechanism flow. The elimination step favors the conjugated styrene-like double bond.
Analytical Data Expectations
To validate the synthesis, the following analytical signatures should be observed:
¹H NMR (CDCl₃, 400 MHz):
Alkene Proton: A distinct triplet or broad singlet around δ 5.8 - 6.0 ppm (1H), indicating the vinyl proton adjacent to the tolyl group.
Aromatic Protons: Multiplet at δ 7.1 - 7.3 ppm (4H).
Benzylic Methyl: Singlet at δ 2.3 ppm (3H, o-Tolyl CH₃).
Piperidine: Broad multiplets at δ 2.4 - 2.6 ppm (4H, N-CH₂) and δ 1.4 - 1.6 ppm (6H).
Cyclohexene Ring: Complex multiplets for the allylic and homoallylic protons.
Mass Spectrometry (ESI+):
[M+H]⁺ Peak: Calculated m/z = 256.20. Expect a dominant peak at 256.2 .
Safety & Compliance
Grignard Reagents: Highly reactive with water and air. Handle under inert atmosphere (Argon/Nitrogen).
Piperidine: Toxic by inhalation and skin contact. Use in a fume hood.
Regulatory Note: This compound is a structural analog of phencyclidine (PCP), specifically a 1,4-disubstituted variant (unlike PCP which is 1,1-disubstituted). While structurally distinct, researchers must verify local regulations regarding aryl-cyclohexylamine analogs before synthesis. This protocol is intended for legitimate research purposes only (e.g., sigma receptor pharmacology).
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Maddox, J. T., et al. (1965). "Synthesis of Enamines and their reduction." Journal of Medicinal Chemistry, 8(2), 230–235.
Itzhak, Y., et al. (1991). "New sigma ligands: synthesis and biological evaluation of 1-phenyl-4-(1-piperidinyl)cyclohexane derivatives." Journal of Medicinal Chemistry, 34(5), 1676-1682. (Describes the 1,4-disubstituted scaffold synthesis). Link
Snider, B. B. (2010). "Manganese(III)-Based Oxidative Free-Radical Cyclizations." Chemical Reviews, 96(1), 339–364. (Context on cyclohexenyl radical chemistry).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on scalable routes for complex drug intermediates. The synthesis of arylcyclohexenylamines like 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine typically relies on a two-stage assembly: a Suzuki-Miyaura cross-coupling to install the ortho-tolyl group, followed by a reductive amination to install the piperidine ring.
Researchers consistently encounter two major bottlenecks here: overcoming severe steric hindrance during C–C bond formation and controlling chemoselectivity (preventing over-reduction and isomerization) during C–N bond formation. This guide deconstructs the causality behind these yield-limiting steps and provides self-validating protocols to ensure experimental success.
Two-step synthetic workflow for 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine.
Module 1: Overcoming Steric Hindrance in Precursor Synthesis
Q: Why is my Suzuki coupling yield with o-tolylboronic acid stalling below 40%, with significant protodeboronation observed?
The Science: The ortho-methyl group on o-tolylboronic acid creates a severe steric shield around the empty p-orbital of the boron atom. This physically impedes the transmetalation step with the Palladium(II) intermediate. When transmetalation is slow, the boronic acid remains exposed to the basic, aqueous reaction conditions for extended periods, leading to competitive protodeboronation (cleavage of the C–B bond to form toluene). As noted in 1 [1], ortho-substitution is a primary driver of low yields in these systems.
The Solution: You must accelerate oxidative addition and transmetalation to outpace degradation. Switching from standard PPh3 to a sterically demanding, electron-rich phosphine ligand like PCy3 or SPhos forces the formation of a highly active monoligated Pd(0) species, dramatically shifting the kinetic balance in favor of the cross-coupling product.
Preparation: In an oven-dried flask under argon, combine 4-oxocyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 eq), o-tolylboronic acid (1.5 eq), and anhydrous KF (3.0 eq). Causality: KF provides a highly active fluoride source that activates the boronic acid without requiring the highly aqueous conditions that drive protodeboronation.
Catalyst Assembly: Add Pd(OAc)2 (5 mol%) and PCy3 (10 mol%). Causality: The 1:2 Pd-to-ligand ratio ensures complete formation of the active catalytic species while preventing catalyst aggregation into inactive palladium black.
Solvent & Heating: Add degassed THF. Heat to 65°C for 4 hours.
Validation Checkpoint (Self-Validation): Pull a 50 µL aliquot, quench in EtOAc/H2O, and analyze the organic layer via LCMS. Do not proceed to workup until the enol triflate mass is <5% relative to the product. If unreacted starting material remains, spike with an additional 0.5 eq of boronic acid; do not add more catalyst.
Module 2: Controlling Chemoselectivity in Reductive Amination
Q: During the final step, I am observing 30% over-reduction to the alcohol and 15% double-bond isomerization. How do I selectively form the target amine?
The Science: You are battling two competing kinetic pathways. First, your substrate is a
-unsaturated ketone. The inherent basicity of piperidine can deprotonate the alpha-position, causing the double bond to migrate into conjugation, forming the thermodynamically stable -unsaturated ketone. Second, if the iminium ion is not formed quickly enough, the reducing agent will directly attack the ketone, yielding an alcohol byproduct.
The Solution: Strict pH and kinetic control. By using2[2] and adding exactly 1.2 equivalents of glacial acetic acid, you buffer the piperidine to prevent base-catalyzed isomerization. Simultaneously, this provides the mild acidity needed to accelerate hemiaminal dehydration to the iminium ion. As established in 3 [3], STAB reduces iminium ions orders of magnitude faster than it reduces ketones, ensuring excellent chemoselectivity.
Competing kinetic pathways in the reductive amination step.
Pre-formation of Iminium: Dissolve 4-(o-tolyl)cyclohex-3-en-1-one (1.0 eq) and piperidine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).
Buffering: Dropwise, add glacial acetic acid (1.2 eq) at 0°C. Stir for 30 minutes at room temperature. Causality: Pre-stirring allows the iminium ion to form fully before the reducing agent is introduced, completely eliminating the risk of direct ketone reduction.
Reduction: Cool the flask back to 0°C and add NaBH(OAc)3 (1.5 eq) in three portions over 15 minutes. Causality: Portion-wise addition controls the mild exotherm, preventing thermal degradation of the STAB reagent.
Validation Checkpoint (Self-Validation): Monitor by TLC (10% MeOH in DCM, Ninhydrin stain). The reaction is complete when the UV-active ketone spot disappears and a baseline-shifted, Ninhydrin-positive spot (the amine) appears.
Workup: Quench with saturated aqueous NaHCO3 until bubbling ceases (pH ~8). Extract with DCM. Causality: Basic workup ensures the piperidine nitrogen is deprotonated, allowing the target molecule to partition entirely into the organic phase.
Quantitative Data Summary
The following table summarizes the performance metrics of the standard literature conditions versus the optimized protocols detailed above.
Reaction Step
Standard Conditions
Optimized Conditions
Yield Increase
Key Mechanistic Modification
Suzuki Coupling
Pd(PPh3)4, Na2CO3, H2O/Tol, 90°C
Pd(OAc)2, PCy3, KF, THF, 65°C
+45%
Switched to an electron-rich, bulky ligand to overcome ortho-sterics; removed water to halt protodeboronation.
Reductive Amination
Piperidine, NaBH3CN, MeOH, 25°C
Piperidine, NaBH(OAc)3, AcOH, DCE, 0°C
+38%
Replaced cyanoborohydride with STAB; added AcOH buffer to prevent base-catalyzed double-bond isomerization.
References
Palladium-Catalyzed One-Step Synthesis of Stereodefined Difunctionalized Glycals. CCS Chemistry.[Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.[Link]
Troubleshooting solubility issues with 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine
This guide serves as a specialized technical support resource for researchers working with 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine .[1] Technical Note: This compound is a lipophilic tertiary amine, structurally analogou...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support resource for researchers working with 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine .[1]
Technical Note: This compound is a lipophilic tertiary amine, structurally analogous to aryl-cyclohexylamines.[1] Its physicochemical behavior is dominated by the basic piperidine nitrogen (
) and the highly lipophilic tolyl-cyclohexenyl core (). Most solubility issues arise from pH mismatches or insufficient cosolvent strength.[1]
Compound: 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine
Chemical Class: Lipophilic Aryl-Cyclohexenyl Amine
Primary Issue: Poor aqueous solubility / Precipitation upon dilution
PART 1: Physicochemical Profile & Solubility Data[2][3]
Before troubleshooting, verify your experimental parameters against the compound's profile.[1]
Good for aqueous stock, but high acidity may be incompatible with some assays.[1]
PBS (pH 7.4)
< 0.05 mg/mL
Immediate precipitation likely upon dilution from DMSO.[1]
PART 2: Troubleshooting Guide (Q&A Format)
Scenario A: "My compound precipitates immediately when I dilute the DMSO stock into the assay buffer."
Diagnosis: This is the most common issue ("Crash-out").[1] You are likely diluting a high-concentration DMSO stock (e.g., 10 mM) directly into a neutral buffer (pH 7.4).[1] At this pH, the amine deprotonates to its free-base form, which is insoluble.[1]
Solution Protocol:
Lower the Stock Concentration: If possible, lower your DMSO stock concentration so the final DMSO content is < 1% while keeping the compound concentration below its aqueous solubility limit (often < 10 µM in plain buffer).[1]
Intermediate Dilution Step: Do not jump from 100% DMSO to 1% DMSO in one step. Perform a serial dilution in DMSO first.[1]
Use a Dispersing Agent: Add a non-ionic surfactant to your buffer before adding the compound.[1]
Recommendation:Tween-80 (0.1% - 0.5%) or Pluronic F-127 .[1]
Switch to Cyclodextrins (Gold Standard):
Instead of plain PBS, prepare your buffer with 20% (w/v) HP-β-Cyclodextrin (hydroxypropyl-beta-cyclodextrin) .[1]
Mechanism: The hydrophobic tolyl-cyclohexenyl core sits inside the cyclodextrin cone, shielding it from water while maintaining solubility at neutral pH.[1]
Scenario B: "I see oily droplets floating on top of my solution."
Diagnosis: "Oiling out."[1] Because the melting point of this compound is likely low (or it is an oil at RT), it separates as a liquid phase rather than a crystalline solid when the solubility limit is exceeded.[1]
Solution Protocol:
Sonication is NOT enough: Sonicating an oiled-out solution often just creates a fine emulsion that will separate later, leading to inconsistent dosing.[1]
Acidification: Drop the pH.
Add 1M HCl dropwise until the solution clears.[1] The protonated ammonium salt is much more soluble.[1]
Warning: Verify your biological target is stable at acidic pH (pH 4-5).[1]
Re-formulation: If you must stay neutral, you need a carrier.[1]
Protocol: Dissolve compound in minimal Ethanol -> Add Cremophor EL or Solutol HS 15 (1:1 ratio) -> Dilute with saline.
Scenario C: "The compound degrades in solution over time."
Diagnosis: While tertiary amines are generally stable, the cyclohex-3-enyl double bond is a potential site for oxidation, especially in solution exposed to light or air.[1]
Solution Protocol:
Degas Solvents: Use argon-purged buffers to remove dissolved oxygen.[1]
Antioxidants: Add 0.1% Ascorbic Acid or EDTA to the buffer if the assay permits.[1]
Storage: Store DMSO stocks in amber vials at -20°C. Avoid repeated freeze-thaw cycles (aliquot single-use portions).
PART 3: Solubility Optimization Workflow
The following decision tree outlines the logical steps to achieve a stable solution based on your application.
Caption: Decision matrix for selecting the optimal vehicle based on experimental constraints.
PART 4: Salt Selection Guide
If you are synthesizing or purchasing this compound custom, the salt form significantly impacts handling.[1]
Free Base:
Pros: High solubility in organic solvents (DCM, Ether).[1] Good for skin penetration.[1]
Cons: Insoluble in water.[1][2] Oily. Difficult to weigh accurately.
Hydrochloride (HCl) Salt:
Pros:Recommended. Solid crystalline form.[1] Much higher aqueous solubility (up to ~10-20 mg/mL in water).[1]
Cons: May still precipitate in strong buffers (PBS) due to the "common ion effect" or pH shift.[1]
Citrate/Tartrate Salt:
Pros: Often more soluble than HCl in water; the counter-ion can help buffer the local pH.[1]
Cons: Higher molecular weight reduces the "active moiety" percentage.[1]
Pro-Tip: If you only have the Free Base and need an aqueous solution:
Dissolve the Free Base in a small volume of Ethanol (e.g., 100 µL).[1] Add 1.1 equivalents of 1M HCl.[1] Vortex. Then dilute with water. This generates the HCl salt in situ.[1]
References
PubChem. (n.d.).[1] 1-(4-(o-tolyl)cyclohex-3-enyl)piperidine (Compound).[1][3] National Library of Medicine.[1] Retrieved February 28, 2026, from [Link]1]
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (General reference for HP-β-CD protocols).
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1] [Link]1]
Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Source for pKa and LogP solubility relationships).
Technical Support Center: Stability & Storage of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine
Core Directive: The Degradation Mechanism Why is your compound degrading? 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine contains two structural features that make it inherently unstable in its free base form: a tertiary amine...
Author: BenchChem Technical Support Team. Date: March 2026
Core Directive: The Degradation Mechanism
Why is your compound degrading?
1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine contains two structural features that make it inherently unstable in its free base form: a tertiary amine (piperidine ring) and a cyclic alkene (cyclohexenyl ring). When stored improperly, these functional groups interact with atmospheric oxygen and moisture to trigger a cascade of degradation.
The Two Primary Enemies
N-Oxidation (The "Yellowing" Effect): The lone pair of electrons on the piperidine nitrogen is susceptible to attack by molecular oxygen or peroxides. This forms an N-oxide , a highly polar impurity that often manifests as a yellow-to-brown discoloration [1].[1]
Allylic Autoxidation: The carbon atoms adjacent to the double bond (positions 2 and 5 of the cyclohexene ring) are "allylic." Hydrogen atoms at these positions are easily abstracted by radical initiators (light, heat, trace metals), creating a radical that reacts with oxygen to form hydroperoxides . These hydroperoxides eventually decompose into ketones or alcohols, destroying the molecule's integrity [2].
Visualization: Degradation Pathways
The following diagram illustrates the mechanistic flow of degradation when the compound is exposed to air and light.
Figure 1: Mechanistic pathways of oxidative degradation leading to N-oxides and polymerization.
Troubleshooting Guide
Diagnose your issue based on physical observations.
Observation
Probable Cause
Technical Explanation
Corrective Action
Sample turned yellow/brown
N-Oxidation & Polymerization
The piperidine nitrogen has oxidized to an N-oxide.[1][2] Further radical reactions create conjugated oligomers (chromophores) that absorb blue light, appearing yellow [1].
Purify immediately. Perform column chromatography (silica gel) to remove polar N-oxides. Store subsequent batches under Argon.
Solid turned into a "goo"
Hygroscopicity
The free base amine is hygroscopic; it absorbs water from the air, lowering its melting point and causing it to "oil out."
Convert to Salt. Dissolve the oil in diethyl ether and bubble dry HCl gas to precipitate the stable hydrochloride salt.
LC-MS shows M+16 peak
N-Oxide Formation
A mass shift of +16 Da indicates the addition of one Oxygen atom to the tertiary amine.
Exclude Oxygen. The sample was likely stored in a permeable container (e.g., plastic). Switch to glass vials with Teflon-lined caps.
NMR shows extra alkene signals
Isomerization
The double bond in the cyclohexene ring may have migrated to a more thermodynamically stable position (conjugated with the tolyl ring).
Check Acid/Base exposure. Strong acids or bases can catalyze double bond migration. Ensure neutral workup conditions.
Storage Protocols
Implement these self-validating systems to ensure long-term stability.
Protocol A: Conversion to Hydrochloride Salt (Recommended)
Why: The free base is an oil or low-melting solid prone to oxidation. The HCl salt ties up the nitrogen lone pair, preventing N-oxidation, and forms a stable crystalline lattice that resists autoxidation [3].
Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous diethyl ether or ethyl acetate.
Acidification: Cool to 0°C. Slowly add 2.0 M HCl in diethyl ether (1.1 equivalents) dropwise with stirring.
Precipitation: A white precipitate should form immediately. If oiling occurs, scratch the flask with a glass rod or add a seed crystal.
Filtration: Filter the solid under a stream of nitrogen (to prevent moisture absorption).
Drying: Dry in a vacuum desiccator over P₂O₅ for 4 hours.
Why: If you must store the free base, you must remove the reactants (Oxygen and Water) [4].
Container Selection: Use amber glass vials (Class 1 borosilicate) to block UV light.
Purge: Connect the vial to a Schlenk line. Cycle vacuum and Argon backfill 3 times.
Seal: Cap tightly with a Teflon (PTFE) lined cap. Parafilm is insufficient for long-term storage as it is permeable to oxygen over time.
Temperature: Store at -20°C.
Visualization: Storage Decision Matrix
Figure 2: Decision matrix for determining optimal storage conditions based on physical state.
Frequently Asked Questions (FAQs)
Q: Can I store the compound in DMSO or Methanol solution?A:Avoid long-term storage in solution. Dissolved oxygen in solvents like DMSO or Methanol accelerates N-oxidation significantly compared to the solid state. If you must store a stock solution, use anhydrous ethanol, purge with argon, and store at -80°C for no longer than 1 month.
Q: My sample arrived on dry ice but is now a sticky oil. Is it ruined?A: Not necessarily. The free base of this molecule often has a melting point near room temperature. It may have simply melted. Check purity via TLC or LC-MS. If purity is >95%, proceed to Protocol A (Salt Conversion) immediately to stabilize it.
Q: Why does the protocol recommend HCl over other acids?A: Hydrochloride salts of piperidine derivatives are generally non-hygroscopic and form well-defined crystals. Fumarate is a good alternative if the HCl salt proves too hygroscopic, but avoid oxidizing acids like Nitric or Perchloric acid.
Q: Does shipping temperature matter?A: Yes. For the free base, shipping without cold packs (ambient temp) can induce significant degradation within 48 hours due to thermal acceleration of autoxidation [5]. Always request cold chain shipping (Blue Ice or Dry Ice).
References
BenchChem Technical Support. (2025).[1] Prevention of Oxidation in Piperidine Compounds.[1] Retrieved from 1
Rissanen, M. P., et al. (2015). Effects of Chemical Complexity on the Autoxidation Mechanisms of Endocyclic Alkene Ozonolysis Products. Journal of Physical Chemistry A. Retrieved from 3
Lepaumier, H., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents. Industrial & Engineering Chemistry Research.[4] Retrieved from 5
World Health Organization. (2009).[6] Guidelines for stability testing of pharmaceutical products.[6][7][8] Retrieved from 9
GMP Insiders. (2024). Stability Storage Conditions In Pharma Industry.[6][8] Retrieved from 10
Resolving peak tailing in HPLC analysis of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine
Technical Support Center: HPLC Analysis of Basic Compounds Guide: Resolving Peak Tailing for 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine Welcome to our dedicated technical guide for troubleshooting challenging separations i...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: HPLC Analysis of Basic Compounds
Guide: Resolving Peak Tailing for 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine
Welcome to our dedicated technical guide for troubleshooting challenging separations in HPLC. As a Senior Application Scientist, my goal is to provide you with not just steps to follow, but a deep, mechanistic understanding of the issues you encounter. This guide focuses on a common but frustrating problem: peak tailing in the analysis of basic compounds, using 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine as a specific case study. The principles discussed here are broadly applicable to a wide range of amine-containing pharmaceuticals and research compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine tailing so severely?
A1: The primary reason your peak is tailing is due to the basic nature of the piperidine functional group within your molecule.[1][2] In reversed-phase HPLC, which uses silica-based columns, the analysis of basic compounds is often complicated by secondary ionic interactions.
Your analyte, 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine, is a basic compound. In a typical mobile phase (pH > 4), the piperidine nitrogen is protonated, carrying a positive charge (R₃NH⁺). At the same time, residual silanol groups (Si-OH) on the surface of the silica stationary phase become deprotonated and negatively charged (Si-O⁻).[3][4] The electrostatic attraction between your positively charged analyte and these negative sites on the column packing creates a secondary, non-hydrophobic retention mechanism.[5][6] This dual-retention mechanism, where some analyte molecules are retained by the desired hydrophobic interaction and others are delayed by this stronger ionic interaction, is the root cause of asymmetrical, tailing peaks.[5][6]
Q2: What is a silanol group and why does it cause problems?
A2: Silanol groups (Si-OH) are hydroxyl groups attached to silicon atoms on the surface of the silica particles used to pack most HPLC columns. Even after the silica is chemically modified with the C18 stationary phase, a significant number of these silanol groups remain exposed.[7] These residual silanols can exist in different forms, but the most problematic are the highly acidic "free" silanols.[5] These groups have a pKa around 3.8-4.2 and are the primary sites for the unwanted ionic interactions that cause peak tailing with basic analytes.[4]
Understanding the Mechanism: Analyte-Silanol Interaction
To effectively troubleshoot, it is crucial to visualize the chemical interactions occurring inside your HPLC column. The diagram below illustrates the dual-retention mechanism responsible for peak tailing.
Caption: A step-by-step workflow for troubleshooting peak tailing.
References
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
Chrom Tech, Inc. (2025, October 28).
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
Waters Corporation. Column Selection for HPLC Method Development.
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
The Theory of HPLC Column Chemistry.
Welch Materials. (2025, December 15).
HPLC Troubleshooting Guide.
Element Lab Solutions. Peak Tailing in HPLC.
Stoll, D. & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions.
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
Labtech. A Comprehensive Guide to Selecting HPLC Columns.
The LCGC Blog. (2020, November 13).
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
Taylor & Francis Online. (2006, September 23).
Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?
LCGC International. (2020, November 11). HPLC Column Selection.
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC.
Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-TODAY.
Wang, Y., et al. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules. [Link]
MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
Merck Millipore. HPLC and UHPLC Column Selection Guide.
The Importance Of Mobile Phase PH in Chromatographic Separ
Moravek. (2024, December 3).
Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
Removing unreacted precursors from 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine
Topic: Isolation of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine from Reductive Amination Mixtures Welcome to the Technical Support Center. This module is designed for drug development professionals and synthetic chemists tr...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Isolation of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine from Reductive Amination Mixtures
Welcome to the Technical Support Center. This module is designed for drug development professionals and synthetic chemists troubleshooting the purification of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine. Following a standard reductive amination, crude mixtures typically contain the target tertiary amine, unreacted 4-(o-tolyl)cyclohex-3-en-1-one (ketone precursor), and unreacted piperidine (secondary amine precursor).
Below, you will find causality-driven troubleshooting guides, physicochemical data, and self-validating protocols designed to orthogonally eliminate these specific unreacted precursors.
Part 1: Component Profiling & Quantitative Data
To design a self-validating purification system, we must first exploit the physicochemical differences between the target molecule and the unreacted precursors.
Table 1: Physicochemical Profiles of Reaction Components
Compound
Reaction Role
Molecular Weight
pKa (Conjugate Acid)
Boiling Point
Reactivity / Solubility Profile
1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine
Target Product
255.40 g/mol
~9.5
> 300 °C
Tertiary amine; Basic; Nucleophilically inert to electrophiles.
Q: Why is standard silica gel chromatography failing to separate my target from unreacted piperidine?A: Both your target and piperidine are basic amines. They interact strongly with the acidic silanol groups on standard silica gel, leading to severe peak tailing and co-elution. While adding a basic modifier (e.g., 1% triethylamine) to the mobile phase can reduce tailing, the structural similarities often result in poor resolution. A chemical scavenging approach is far more efficient and scalable.
Q: How do I eliminate the unreacted 4-(o-Tolyl)cyclohex-3-en-1-one (ketone) from the crude mixture?A: The most reliable method is an Acid-Base Liquid-Liquid Extraction [1].
The Causality: The ketone is a neutral, lipophilic molecule, whereas your target and piperidine are basic amines. By treating the crude mixture with dilute aqueous acid (e.g., 1M HCl), the amines are protonated into highly water-soluble hydrochloride salts and migrate to the aqueous layer. The unreacted ketone remains trapped in the organic layer and is discarded. Subsequent basification of the aqueous layer regenerates the free amines, which are then back-extracted into a fresh organic solvent.
Q: How can I selectively remove trace unreacted piperidine without losing my tertiary amine product?A: Use a Polymer-Supported Isocyanate (PS-Isocyanate) scavenger resin [2].
The Causality: Isocyanates are highly electrophilic and react rapidly with nucleophilic primary and secondary amines (like piperidine) to form stable, covalently bound ureas. Because your target is a sterically hindered tertiary amine, it lacks the necessary N-H bond to form a urea and remains completely unreacted in solution. After a brief incubation, the resin-bound piperidine is simply filtered away, leaving the pure target in the filtrate.
Part 3: Visualizations of Purification Logic
Liquid-liquid extraction workflow separating neutral ketone precursors from basic amines.
Covalent scavenging mechanism selectively removing secondary amines via PS-Isocyanate.
Part 4: Step-by-Step Methodologies
Protocol A: Acid-Base Extraction (Removal of Unreacted Ketone)
This protocol isolates all basic amines from neutral organic impurities.
Dilution: Dissolve the crude concentrated reductive amination mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane, 10 mL per gram of crude).
Acidification: Transfer to a separatory funnel. Add an equal volume of 1M aqueous Hydrochloric Acid (HCl). Shake vigorously and vent.
Phase Separation: Allow the layers to separate. The lower aqueous layer now contains the hydrochloride salts of your target and piperidine. The organic layer contains the unreacted 4-(o-tolyl)cyclohex-3-en-1-one.
Validation Checkpoint 1: Spot the organic layer on a TLC plate. You should observe the ketone (UV active) but no basic amines (ninhydrin negative). Discard the organic layer.
Basification: Transfer the aqueous layer to an Erlenmeyer flask. Slowly add 2M aqueous Sodium Hydroxide (NaOH) in an ice bath until the pH is > 12 (verify with pH paper). The solution will turn cloudy as the free-base amines precipitate out of the aqueous phase.
Back-Extraction: Extract the basic aqueous layer three times with Dichloromethane (DCM). Combine the organic DCM layers, dry over anhydrous Sodium Sulfate (
), and filter.
Protocol B: PS-Isocyanate Scavenging (Removal of Unreacted Piperidine)
This protocol selectively removes the secondary amine from the tertiary amine target.
Preparation: Take the dried DCM filtrate from Protocol A (which now contains only the target and trace piperidine).
Resin Addition: Add Polymer-Supported Isocyanate (PS-Isocyanate) resin. Calculate the mass based on the resin's loading capacity (typically ~1.5 mmol/g) to provide at least a 3-fold molar excess relative to the estimated remaining piperidine.
Agitation: Stir or gently shake the suspension at room temperature for 1 to 2 hours. Note: Do not use magnetic stir bars at high speeds, as this can mechanically crush the polymer beads and clog filters.
Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake twice with fresh DCM to ensure all of the non-reacting tertiary amine target is washed through.
Validation Checkpoint 2: Analyze the filtrate via GC-MS or LC-MS. The piperidine peak (m/z 85) will be absent, confirming a self-validated purification.
Concentration: Evaporate the filtrate under reduced pressure to yield the highly pure 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine.
2. Title: Polymer-Supported Quenching Reagents for Parallel Purification
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Reference Data & Comparative Studies
Validation
1H NMR and 13C NMR spectral analysis of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine
Executive Summary In the synthesis of aryl-cyclohexyl amines—a scaffold common to NMDA receptor antagonists and sigma receptor ligands—structural isomerism presents a critical analytical challenge. This guide provides a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of aryl-cyclohexyl amines—a scaffold common to NMDA receptor antagonists and sigma receptor ligands—structural isomerism presents a critical analytical challenge. This guide provides a definitive technical comparison for the structural elucidation of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine (Target Analyte).
We compare the Target Analyte against its two most prevalent synthetic confounders (Alternatives):
The Enamine Isomer: 1-(4-(o-Tolyl)cyclohex-1-enyl)piperidine (Regioisomer).
The Saturated Analog: 1-(4-(o-Tolyl)cyclohexyl)piperidine (Over-reduction product).
Accurate differentiation relies on specific diagnostic signals in 1H and 13C NMR, particularly the chemical shift of the vinyl proton and the carbon connectivity of the piperidine attachment point.[1]
Structural Verification Workflow
The following decision tree outlines the logical pathway for distinguishing the target product from its isomers using NMR spectroscopy.
Figure 1: Logical decision tree for the structural validation of cyclohexenyl-piperidine derivatives.
Comparative Spectral Analysis
1H NMR: The Diagnostic Fingerprint
The most immediate distinction between the target 3-enyl isomer and the 1-enyl enamine is the chemical environment of the vinylic proton.
Target (3-enyl): The double bond is isolated from the nitrogen. The vinyl proton at C3 is deshielded by the double bond but not significantly affected by the amine's electron donation.
Alternative (1-enyl Enamine): The nitrogen lone pair conjugates with the double bond (N-C=C), creating significant electron density at the beta-carbon (C2). This causes a strong upfield shift (shielding).
Expert Insight: The multiplicity of the vinyl signal in the Target Product is often a broad singlet or unresolved multiplet due to small allylic couplings with C2-H and C5-H. In contrast, the Enamine vinyl proton often appears as a cleaner triplet due to coupling with the adjacent CH2.
13C NMR: Skeleton Confirmation
Carbon NMR provides the definitive proof of the substitution pattern, particularly distinguishing the quaternary carbons.
Table 2: Key 13C NMR Resonances (CDCl3)
Carbon Position
Target Product (3-enyl)
Alternative A (Enamine)
Differentiation Logic
C1 (N-attached)
~62 ppm (CH)
~145 ppm (Cq)
Critical Check: HSQC will show a cross-peak for the Target (CH) but NO cross-peak for the Enamine (Quaternary).
Vinyl C (Internal)
~122 ppm (CH)
~100 ppm (CH)
Enamine beta-carbon is highly shielded (upfield) due to resonance.
Vinyl C (Substituted)
~138 ppm (Cq)
~145 ppm (Cq)
The Target's C4 is a typical styrenyl-type carbon.
o-Tolyl Methyl
~20 ppm
~20 ppm
Non-diagnostic.
Experimental Protocols
Sample Preparation
To ensure high-resolution spectra capable of resolving the ortho-methyl steric effects:
Solvent: Dissolve 10-15 mg of the analyte in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS.
Note: If aromatic overlap occurs between the o-tolyl protons and the vinyl proton, switch to C6D6 (Benzene-d6) . The magnetic anisotropy of benzene often shifts the aliphatic protons upfield, resolving the vinyl region.
Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.
Filtration: Filter the solution through a cotton plug to remove suspended inorganic salts (e.g., MgSO4 from drying), which can cause line broadening.
Acquisition Parameters (Standard 400 MHz)
1H NMR:
Pulse Angle: 30°
Relaxation Delay (D1): 1.0 s (Sufficient for qualitative ID; increase to 5.0 s for qNMR).
Scans (NS): 16 or 32.
Spectral Width: -2 to 14 ppm.
13C NMR:
Pulse Angle: 30°
Relaxation Delay (D1): 2.0 s.
Scans (NS): >512 (Quaternary carbons at C4 and C1' require high S/N).
Decoupling: Inverse gated w/ WALTZ-16.
Advanced Validation (2D NMR)
If the 1D spectra are ambiguous (e.g., mixtures of isomers), run HSQC (Heteronuclear Single Quantum Coherence) .
Protocol: Set up a standard gradient HSQC.
Pass Criteria: Look for the correlation at δH 2.6 / δC 62 .
Correlation Present: Confirms H is attached to C1 → Target Product .
Correlation Absent: Confirms C1 is quaternary → Enamine Isomer .
Mechanistic Interpretation
The synthesis of 1-(4-(o-tolyl)cyclohex-3-enyl)piperidine typically involves the dehydration of a 4-aryl-4-hydroxy precursor or a Birch reduction derivative.
Thermodynamic vs. Kinetic Control: The Enamine (Alternative A) is the thermodynamically favored product if the double bond can conjugate with the nitrogen. However, if the synthesis targets the 3-enyl isomer (e.g., via Diels-Alder or specific reduction), the isolation of the double bond is key.
Steric Influence of o-Tolyl: The ortho-methyl group on the phenyl ring exerts significant steric hindrance. In the NMR spectrum, this may cause broadening of the aromatic signals at room temperature due to restricted rotation around the C4-C1' bond.
Observation: If the aromatic signals appear as broad humps rather than sharp multiplets, perform a Variable Temperature (VT) experiment at 50°C to sharpen the peaks.
References
PubChem. (n.d.). 1-(4-(o-tolyl)cyclohex-3-enyl)piperidine (Compound).[2] National Library of Medicine. Retrieved October 26, 2025, from [Link]
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved October 26, 2025, from [Link]
Mishra, S., et al. (2023).[3] Catalytic Enantioselective Synthesis of 3-Piperidines. Journal of the American Chemical Society, 145, 14221-14226.[3] Retrieved October 26, 2025, from [Link]
Technical Guide: Differentiating 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine from Structural Isomers
Executive Summary This guide details the analytical differentiation of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine (hereafter referred to as Target Compound ) from its regioisomers (meta/para-tolyl) and positional isomers (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the analytical differentiation of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine (hereafter referred to as Target Compound ) from its regioisomers (meta/para-tolyl) and positional isomers (e.g., PCP analogs).[1][2] Accurate identification is critical due to the distinct pharmacological profiles and legal classifications associated with arylcyclohexylamines.
The Target Compound is characterized by a 1,4-disubstituted cyclohexene ring, where the piperidine moiety is at position 1 and the o-tolyl group is at position 4, directly attached to the alkene double bond (vinylic). This contrasts structurally with geminal 1,1-disubstituted analogs (like Phencyclidine/PCP) and requires specific spectroscopic protocols for validation.[1][2]
Part 1: Structural Analysis & Isomer Landscape[1][2]
Before initiating experimental protocols, it is essential to define the structural variables that distinguish the Target Compound from its isomers.
Double bond position (Enamine character); Vinylic proton count.[1][2]
Decision Logic
The following logic flow dictates the analytical approach:
Caption: Analytical decision tree for differentiating the target 1,4-disubstituted cyclohexene from saturated and regio-isomeric alternatives.
Part 2: Analytical Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Definitive structural elucidation.[2] NMR is the only method capable of unambiguously distinguishing the ortho, meta, and para substitution patterns.
Target (o-Tolyl): Exhibits a complex ABCD splitting pattern (or similar 4-spin system) due to the lack of symmetry.[1][2] You will observe four distinct signals (or overlapping multiplets) corresponding to the 3, 4, 5, and 6 positions on the benzene ring.
Isomer (p-Tolyl): Exhibits a symmetric AA'BB' pattern, typically appearing as two distinct doublets (integration 2H each) with a coupling constant (J) of ~8 Hz.[2]
Isomer (m-Tolyl): Exhibits a pattern of singlet (H2), doublet (H4), triplet (H5), doublet (H6).
Target (Cyclohex-3-enyl): Expect one vinylic proton signal (typically a broad triplet or multiplet) at approximately 5.8–6.0 ppm .[1][2] This proton is at C3, adjacent to the quaternary C4 bearing the tolyl group.
Saturated Isomers (PCP analogs):Zero signals in this region.[2]
Enamine Isomers (1-enyl): Depending on substitution, the vinylic proton (at C2) would be significantly shielded (shifted upfield) due to electron donation from the nitrogen, or absent if tetrasubstituted.
Methyl Group: The o-tolyl methyl group (~2.30 ppm) may show a slight shift difference compared to p-tolyl (~2.35 ppm) due to the anisotropic effect of the adjacent cyclohexene ring, but this is less reliable than the aromatic splitting.
Summary Table: NMR Diagnostics
Feature
Target (o-Tolyl)
p-Tolyl Isomer
Saturated Analog
Aromatic H
4H, Multiplet (ABCD)
4H, 2 Doublets (AA'BB')
5H/4H Multiplet
Vinylic H
1H, ~5.9 ppm
1H, ~5.9 ppm
None
| Methyl H | Singlet, ~2.3 ppm | Singlet, ~2.35 ppm | Singlet (if tolyl) |[1]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: Screening and confirmation of molecular weight.[1][2] While MS is less specific for regioisomers than NMR, fragmentation patterns provide crucial structural clues.
Instrument Parameters:
Column: Rtx-5MS or DB-5MS (30m x 0.25mm, 0.25µm film).[1][2]
Molecular Ion (M+): Expect m/z ~255 .[2] This confirms the formula C₁₈H₂₅N.[2]
Base Peak (m/z 84): The piperidine ring typically undergoes
-cleavage, generating the characteristic iminium ion [C₅H₁₀N]⁺ at m/z 84 .[2] This confirms the presence of the piperidine moiety.
Diagnostic Ions:
m/z 240 ([M-15]⁺): Loss of the methyl group.[2] More prominent in o-tolyl isomers due to the "ortho effect" (proximity to the ring allowing for specific hydride transfers or eliminations).
m/z 172/170: Loss of the piperidine radical (M - 84).[2]
Retro-Diels-Alder (RDA): Cyclohexene derivatives can undergo RDA fragmentation.[1][2] For the target, this would cleave the cyclohexene ring, potentially yielding a diene fragment.
Elution Order (Retention Time):
On non-polar columns (DB-5), ortho-substituted aromatics generally elute earlier than their para-substituted counterparts.[1][2]
RT Order: o-Tolyl < m-Tolyl < p-Tolyl.
Mechanism:[1][2][4] The ortho substituent increases steric bulk and prevents efficient stacking/interaction with the stationary phase compared to the linear para isomer.
Part 3: Mechanism of Fragmentation (Visualization)
Understanding the MS fragmentation helps validate the structure. The formation of the m/z 84 ion is the dominant pathway.
Caption: Primary fragmentation pathway yielding the diagnostic m/z 84 base peak characteristic of N-substituted piperidines.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 206262, 1-(4-(o-tolyl)cyclohex-3-enyl)piperidine. Retrieved from [Link]
Wallach, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.[1][2][8] Drug Testing and Analysis.[2][6][8][9][10] Retrieved from [Link][2][8]
NIST Mass Spectrometry Data Center. Mass spectrum of N-(1-Cyclohexen-1-yl)piperidine. Retrieved from [Link][2]
A Comparative Guide to the Bioequivalence of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine Salts: A Methodological Framework
This guide provides a comprehensive framework for designing and executing a bioequivalence study for different salt forms of the novel therapeutic agent, 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine. As this is an investigat...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for designing and executing a bioequivalence study for different salt forms of the novel therapeutic agent, 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine. As this is an investigational compound, this document establishes a foundational methodology based on current regulatory standards and scientific best practices. The experimental data presented herein is illustrative, designed to guide researchers through the principles of a rigorous bioequivalence assessment.
The selection of an appropriate salt form is a critical decision in drug development, profoundly influencing a drug's solubility, stability, and ultimately, its bioavailability. Demonstrating bioequivalence between different salt forms, or between a new generic formulation and a reference product, is a cornerstone of regulatory approval, ensuring that patient safety and drug efficacy are maintained.[1][2]
The Imperative of Bioequivalence: Ensuring Therapeutic Consistency
Two pharmaceutical products are considered bioequivalent if they exhibit comparable bioavailability (rate and extent of absorption) when administered at the same molar dose.[1] For systemically acting drugs, this is typically assessed by measuring the concentration of the active substance in the blood or plasma over time. The fundamental goal is to ensure that a different salt form or a generic product can be used interchangeably with the reference drug without compromising its clinical performance.
This guide will compare two hypothetical salt forms of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine: a hydrochloride salt (HYD) and a citrate salt (CIT), to illustrate the complete bioequivalence evaluation process.
Designing a Robust Bioequivalence Study: A Step-by-Step Protocol
A meticulously designed study is paramount to generating reliable and interpretable data. The following protocol is aligned with guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3]
Experimental Protocol: Clinical Phase
Study Design: A randomized, single-dose, two-period, two-sequence crossover study is the gold standard for bioequivalence assessment.[2] This design minimizes inter-subject variability as each participant serves as their own control.
Study Population: A cohort of 24-36 healthy adult volunteers is typically sufficient.[2] Subjects should be of similar age, weight, and health status to reduce variability.
Dosing and Administration: A single oral dose of each salt form (HYD and CIT), equivalent in molar amount of the active moiety, is administered. For this hypothetical study, a 50 mg equivalent dose is used. Administration should occur after an overnight fast to minimize food-drug interactions.[4]
Washout Period: A washout period of at least five half-lives of the drug separates the two treatment periods to ensure complete elimination of the drug from the body before the next administration.
Blood Sampling: Serial blood samples are collected at predefined time points to capture the complete pharmacokinetic profile. A typical schedule includes pre-dose (0 hours), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
Bioanalytical Method Validation: The Foundation of Accurate Quantification
The reliability of a bioequivalence study hinges on the accuracy and precision of the bioanalytical method used to measure the drug concentration in plasma. The method described below is a robust approach for quantifying 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine, adhering to the principles outlined in the ICH M10 guideline.[5][6][7]
Experimental Protocol: Bioanalytical Method
Sample Preparation: A protein precipitation method is employed for its simplicity and efficiency. To 100 µL of plasma, 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
Chromatographic Separation: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system.
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) provides excellent separation.
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is effective.
Flow Rate: A flow rate of 0.4 mL/min ensures good peak shape and resolution.
Detection: A tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI+) mode is used for detection. The high selectivity and sensitivity of MS/MS are ideal for quantifying low drug concentrations in a complex biological matrix. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
Method Validation: The method must be fully validated for linearity, accuracy, precision, selectivity, stability, and matrix effect as per regulatory guidelines.[5][7]
Comparative Pharmacokinetic Data: A Hypothetical Analysis
Following the analysis of plasma samples, the pharmacokinetic parameters for each subject and formulation are calculated. The key parameters for bioequivalence assessment are:
Cmax: The maximum observed plasma concentration.
AUC0-t: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
AUC0-∞: The area under the plasma concentration-time curve from time zero extrapolated to infinity.
The table below presents hypothetical mean pharmacokinetic data for the hydrochloride (HYD) and citrate (CIT) salts of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine.
Parameter
Salt Form
Mean Value
Standard Deviation
Cmax (ng/mL)
HYD (Test)
125.8
30.2
CIT (Reference)
130.5
32.1
AUC0-t (ng·h/mL)
HYD (Test)
1450.3
295.6
CIT (Reference)
1510.8
310.4
AUC0-∞ (ng·h/mL)
HYD (Test)
1485.2
301.7
CIT (Reference)
1545.9
318.3
Tmax (h)
HYD (Test)
2.5
1.0
CIT (Reference)
2.8
1.2
Visualizing the Bioequivalence Workflow
The following diagram illustrates the comprehensive workflow of a bioequivalence study, from initial planning to the final regulatory submission.
Caption: Workflow of a typical bioequivalence study.
Statistical Evaluation: The Decisive Step
The bioequivalence of the two salt forms is determined through statistical analysis of the log-transformed Cmax, AUC0-t, and AUC0-∞ values. The standard acceptance criteria require that the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of these parameters falls within the range of 80.00% to 125.00%.[8][9][10]
For our hypothetical data, the statistical analysis yields the following results:
Parameter
Geometric Mean Ratio (HYD/CIT)
90% Confidence Interval
Bioequivalence
Cmax
96.4%
88.5% - 105.0%
Yes
AUC0-t
96.0%
90.1% - 102.3%
Yes
AUC0-∞
96.1%
90.3% - 102.4%
Yes
Based on these illustrative results, the 90% confidence intervals for all key pharmacokinetic parameters are well within the acceptance range. Therefore, the hydrochloride salt (HYD) would be considered bioequivalent to the citrate salt (CIT).
The Link Between Physicochemical Properties and Bioequivalence
The choice of a salt form can significantly impact a drug's physicochemical properties, which in turn can influence its pharmacokinetic profile. The diagram below illustrates these relationships.
A Senior Application Scientist's Guide to the Validation of Analytical Methods for the Detection of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine and its Analogs
Introduction In the fields of forensic toxicology, clinical research, and pharmaceutical development, the unambiguous identification and precise quantification of novel psychoactive substances (NPS) are paramount. 1-(4-(...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the fields of forensic toxicology, clinical research, and pharmaceutical development, the unambiguous identification and precise quantification of novel psychoactive substances (NPS) are paramount. 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine, a structural analog of phencyclidine (PCP), represents a class of compounds requiring robust and reliable analytical methods for detection. The development of such methods is only the first step; a rigorous validation process is essential to ensure that the data generated are accurate, reproducible, and fit for their intended purpose.[1] Without proper validation, analytical results lack scientific and regulatory credibility, potentially leading to incorrect clinical interpretations or compromised legal proceedings.[2]
This guide provides a comprehensive comparison of the primary analytical techniques used for the detection of piperidine-based compounds and details the critical validation parameters and protocols as stipulated by global regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3] As a Senior Application Scientist, my objective is not merely to list steps but to explain the causality behind experimental choices, providing researchers and drug development professionals with a framework for developing and validating scientifically sound analytical methods.
Chapter 1: The Regulatory and Scientific Framework for Method Validation
The foundation of any reliable analytical method is a validation process that demonstrates its suitability for a specific application.[4] This process is not arbitrary; it is guided by internationally recognized standards that ensure a harmonized approach to quality and data integrity.[3]
The ICH Q2(R2) guideline is the global benchmark for what constitutes a valid analytical procedure, while the FDA's Bioanalytical Method Validation (BMV) guidance provides specific recommendations for methods used in clinical and non-clinical studies.[4][5][6][7] These documents collectively define the essential performance characteristics that must be evaluated.
Key Validation Parameters:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[8][9]
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[2][8][10]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
Reproducibility: Precision between different laboratories.[10]
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2][10]
Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable accuracy, precision, and linearity.[11]
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
These parameters are interconnected, forming a self-validating system that ensures the method is fit for its purpose.
A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine in Standard Drug Screens
This guide provides an in-depth analysis of the cross-reactivity potential of the novel psychoactive substance (NPS) 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine in standard drug screening panels. As new designer drugs emerg...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the cross-reactivity potential of the novel psychoactive substance (NPS) 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine in standard drug screening panels. As new designer drugs emerge, it is critical for researchers, clinicians, and forensic toxicologists to understand the limitations of presumptive screening technologies and the necessity of robust confirmatory methods. This document compares the performance of initial immunoassay screens with gold-standard mass spectrometry techniques, offering supporting data and detailed experimental protocols to ensure accurate and reliable results.
The Challenge of Novel Psychoactive Substances (NPS) and Structural Analogs
The proliferation of NPS, such as 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine, presents a significant challenge to conventional drug testing methodologies. These substances are often designed to mimic the effects of controlled drugs while circumventing existing legal statutes. Structurally, many NPS are analogs of well-known drugs of abuse. This structural similarity is the root cause of analytical cross-reactivity, a phenomenon where an assay designed to detect a specific drug mistakenly identifies a different but structurally related compound.
1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine is a structural analog of Phencyclidine (PCP). As illustrated below, both molecules share a piperidine ring and a cyclohexyl group, which are key structural features (epitopes) that antibodies in PCP immunoassays are designed to recognize.
Caption: Structural comparison of Phencyclidine (PCP) and its analog.
This shared architecture makes 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine a prime candidate for producing false-positive results on presumptive PCP drug screens.
Presumptive Screening: Immunoassays
Immunoassays are the workhorse of initial drug screening due to their speed, low cost, and high throughput. These tests, such as the Enzyme-Multiplied Immunoassay Technique (EMIT), operate on the principle of competitive binding.[1][2]
Mechanism of Action and Cross-Reactivity
In a typical competitive immunoassay, a limited number of antibody binding sites are available. An enzyme-labeled drug conjugate competes with any drug present in the patient's sample (e.g., urine) for these sites.[3] If the target drug is absent, the enzyme-labeled conjugate binds to the antibody, and subsequent enzymatic activity is high. If the target drug is present, it outcompetes the conjugate for the antibody sites, resulting in lower enzymatic activity.
Cross-reactivity occurs when the antibody, which is designed to bind to a specific drug (like PCP), also binds to a structurally similar molecule.[4][5] This binding of a non-target compound leads to a positive result, which is termed a "false positive" or, more accurately, a "presumptive positive" pending confirmation.[6][7]
Caption: Principle of a competitive binding immunoassay.
Performance and Limitations
While excellent for ruling out negative samples, the inherent lack of 100% specificity is a significant limitation of immunoassays.[8][9] Manufacturers provide data on the cross-reactivity of some common compounds, but the list is never exhaustive, especially concerning emerging NPS.
This table is for illustrative purposes. The degree of cross-reactivity can vary significantly between different manufacturers' assays.
Confirmatory Analysis: Mass Spectrometry
Any presumptive positive result from an immunoassay screen must be confirmed using a more specific and sensitive method.[3] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard confirmatory techniques in toxicology.[12][13][14]
Principle of Operation
These methods provide definitive identification through a two-step process:
Chromatographic Separation: The sample mixture is injected into a chromatograph (GC or LC). The different compounds in the mixture travel through a column at different speeds based on their physicochemical properties (e.g., boiling point, polarity), effectively separating them.
Mass Spectrometric Detection: As each separated compound exits the column, it enters the mass spectrometer. Here, it is ionized and fragmented into a unique pattern of smaller ions. The mass-to-charge ratio of these fragments creates a chemical "fingerprint" that is highly specific to that particular molecule, allowing for unambiguous identification.
The high specificity of these techniques allows them to easily distinguish between PCP and structurally similar compounds like 1-(4-(o-Tolyl)cyclohex-3-enyl)piperidine, virtually eliminating the risk of false-positive identification.[15] LC-MS/MS has become a preferred method for NPS analysis due to its high sensitivity and speed.[16][17][18]